molecular formula C7H8N3NaO5S B15622930 WCK-4234

WCK-4234

Katalognummer: B15622930
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: RYJWKSOILDDAHI-RIHPBJNCSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WCK-4234 is a useful research compound. Its molecular formula is C7H8N3NaO5S and its molecular weight is 269.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWKSOILDDAHI-RIHPBJNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WCK-4234 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to WCK-4234: A Novel Diazabicyclooctane β-Lactamase Inhibitor

Introduction

This compound is a novel β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is being developed to be used in combination with carbapenem (B1253116) antibiotics, such as meropenem (B701) and imipenem, to combat multidrug-resistant Gram-negative bacteria.[1] this compound exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including class A, C, and notably, class D carbapenemases, which are often resistant to other DBO inhibitors.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is chemically identified as sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate.[1] Its structure is characterized by a diazabicyclooctane core with a nitrile side chain at the C-2 position, a feature that contributes to its expanded activity against class D OXA β-lactamases.[2]

Table 1: Chemical Properties of this compound Sodium

PropertyValueReference
IUPAC Name sodium (2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate[1]
CAS Number 1804915-68-1 (sodium salt)[1]
Chemical Formula C₇H₈N₃NaO₅S[1]
Molecular Weight 269.21 g/mol [1]
Appearance Solid powder[1]
SMILES Code O=S(ON1[C@]2([H])CC--INVALID-LINK--N(C2)C1=O)([O-])=O.[Na+][1]
InChI Key RYJWKSOILDDAHI-RIHPBJNCSA-M[1]

Mechanism of Action

This compound functions as a potent inhibitor of serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism of action involves the covalent acylation of the active site serine residue of the β-lactamase by this compound. This forms a stable acyl-enzyme complex, rendering the enzyme inactive and unable to hydrolyze carbapenem antibiotics.[1] This protective action restores the antibacterial efficacy of the carbapenem partner drug.

G cluster_0 Bacterial Resistance cluster_1 This compound Intervention Carbapenem Carbapenem Antibiotic BetaLactamase β-Lactamase (e.g., OXA, KPC) Carbapenem->BetaLactamase Hydrolysis BacterialCellDeath Bacterial Cell Death Carbapenem->BacterialCellDeath Effective Action InactiveCarbapenem Inactive Carbapenem BetaLactamase->InactiveCarbapenem Degradation InactiveEnzyme Stable Acyl-Enzyme Complex (Inactive) BetaLactamase->InactiveEnzyme WCK4234 This compound WCK4234->BetaLactamase

Caption: Mechanism of this compound action.

In Vitro Activity

This compound on its own lacks direct antibacterial activity. However, when combined with a carbapenem like meropenem, it significantly enhances its activity against a wide range of multidrug-resistant Gram-negative pathogens. This potentiation is particularly effective against bacteria producing class A (e.g., KPC), class C (e.g., AmpC), and class D (e.g., OXA) β-lactamases.

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Key Gram-Negative Pathogens

Bacterial Speciesβ-Lactamase Class(es)Meropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)Reference
EnterobacteriaceaeKPC (Class A)>32≤2≤2[4]
EnterobacteriaceaeOXA-48/181 (Class D)>32≤2≤2[4]
Acinetobacter baumanniiOXA-23 (Class D)32->1281-40.5-2[4]
Acinetobacter baumanniiHyperproduced OXA-51 (Class D)16-642-81-4[4]
Pseudomonas aeruginosaOXA-181 (Class D)64-1288-162-8[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by CLSI Agar (B569324) Dilution Method

The in vitro potency of this compound in combination with carbapenems is determined by measuring the Minimum Inhibitory Concentration (MIC) using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Media and Reagents:

  • Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.

  • Antimicrobial Stock Solutions: Prepare stock solutions of meropenem and this compound at a high concentration (e.g., 1280 mg/L) in the appropriate solvent. Sterilize by filtration.

  • Bacterial Inoculum: From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend them in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

2. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of two-fold dilutions of meropenem in sterile water.

  • For each meropenem dilution, prepare two sets of tubes. To one set, add a constant concentration of this compound (e.g., 4 mg/L). To the second set, add a different constant concentration of this compound (e.g., 8 mg/L). Also, prepare a set of plates with meropenem only and a growth control plate with no antimicrobial.

  • Add 2 mL of each antimicrobial dilution to 18 mL of molten MHA in separate petri dishes. Swirl gently to mix and allow the agar to solidify on a level surface.

3. Inoculation:

  • Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the solidified agar plates, starting with the growth control plate and progressing from the lowest to the highest antimicrobial concentration.

4. Incubation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

G start Start prep_media Prepare Mueller-Hinton Agar start->prep_media prep_stocks Prepare Meropenem and This compound Stock Solutions start->prep_stocks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plates Prepare Serial Dilutions of Meropenem with and without this compound prep_media->prep_plates prep_stocks->prep_plates dilute_inoculum Dilute Inoculum to ~1x10^4 CFU/spot prep_inoculum->dilute_inoculum inoculate Spot Inoculate Bacterial Suspension onto Agar Plates dilute_inoculum->inoculate add_to_agar Add Antimicrobial Dilutions to Molten Mueller-Hinton Agar prep_plates->add_to_agar add_to_agar->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound is a promising β-lactamase inhibitor with a unique and potent activity profile, particularly against challenging class D carbapenemases. Its ability to restore the in vitro efficacy of carbapenems against a wide array of multidrug-resistant Gram-negative bacteria makes it a significant candidate for further clinical development in the fight against antimicrobial resistance. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and characterization of this important new therapeutic agent.

References

WCK-4234: A Technical Guide to a Novel β-Lactamase Inhibitor for Combating Carbapenem-Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed by Wockhardt, demonstrating potent, broad-spectrum activity against Ambler Class A, C, and particularly Class D (OXA-type) serine β-lactamases. These enzymes are primary mediators of resistance to carbapenem (B1253116) antibiotics, a last-resort treatment for severe Gram-negative infections. In combination with carbapenems such as meropenem (B701) and imipenem (B608078), this compound restores their efficacy against a wide array of multidrug-resistant pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (CRE). This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo pharmacology, and available clinical data for this compound, intended to inform researchers and drug development professionals.

Introduction: The Challenge of Carbapenem Resistance

The rise of carbapenem-resistant Gram-negative bacteria poses a significant global health threat. The production of β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, is a predominant mechanism of resistance. While early β-lactamase inhibitors have been successful, their spectrum of activity is often limited, particularly against the growing diversity of carbapenemases. This compound emerges as a promising solution, specifically engineered to neutralize a broad range of these formidable resistance determinants.

Discovery and Chemical Structure

This compound is a member of the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors. Its unique chemical structure is designed for potent and sustained inactivation of serine β-lactamases.

Mechanism of Action

This compound acts as a potent inactivator of Class A, C, and D β-lactamases.[1] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of these enzymes, rendering them incapable of hydrolyzing carbapenems and other β-lactam antibiotics. This mechanism effectively restores the antibacterial activity of the partner carbapenem.

Signaling Pathway of this compound Action

Carbapenem_Resistant_Bacteria Carbapenem_Resistant_Bacteria Beta_Lactamase Beta_Lactamase Carbapenem_Resistant_Bacteria->Beta_Lactamase Produces Carbapenem Carbapenem Beta_Lactamase->Carbapenem Hydrolyzes Inactive_Complex Inactive_Complex Beta_Lactamase->Inactive_Complex Bacterial_Cell_Wall_Synthesis Bacterial_Cell_Wall_Synthesis Carbapenem->Bacterial_Cell_Wall_Synthesis Inhibits WCK_4234 WCK_4234 WCK_4234->Beta_Lactamase Inhibits WCK_4234->Inactive_Complex Bacterial_Lysis Bacterial_Lysis Bacterial_Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Caption: Mechanism of this compound in overcoming carbapenem resistance.

In Vitro Activity

This compound itself possesses no direct antibacterial activity. Its potency lies in its ability to potentiate carbapenems.

Potentiation of Meropenem and Imipenem

Numerous studies have demonstrated the ability of this compound to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem and imipenem against a wide range of resistant Gram-negative bacteria.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae

Organism (Resistance Mechanism)Meropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
K. pneumoniae (KPC-producing)>64≤0.25≤0.12
E. cloacae (Carbapenem-resistant)2-32--
E. coli (Carbapenem-resistant)---

Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity of Carbapenems in Combination with this compound against Acinetobacter baumannii

Resistance MechanismCarbapenemCarbapenem MIC (µg/mL)Carbapenem + this compound (4 or 8 µg/mL) MIC (µg/mL)
OXA-23Imipenem/Meropenem>32≤2 (for 9/10 isolates)
Hyperproduced OXA-51Imipenem/Meropenem>32≤2

Data from Mushtaq et al.[4]

Table 3: In Vitro Activity of Carbapenems in Combination with this compound against Pseudomonas aeruginosa

Resistance MechanismCarbapenemCarbapenem MIC (µg/mL)Carbapenem + this compound (4 or 8 µg/mL) MIC (µg/mL)
OXA-181Imipenem/Meropenem64-1282-8
AmpC hyperproducerMeropenemElevatedModest reduction

Data from Mushtaq et al. and Iregui et al.[4][5]

β-Lactamase Inhibition Kinetics

This compound has demonstrated an improved kinetic profile against key carbapenemases compared to other β-lactamase inhibitors.[1]

Table 4: Kinetic Parameters of this compound against Key β-Lactamases

β-LactamaseClassk₂/K (M⁻¹s⁻¹)
KPC-2A-
AmpCC-
OXA-23D-
OXA-24/40D-

Specific k₂/K values are not yet publicly available in the reviewed literature, but studies indicate a potent inhibitory profile.

In Vivo Efficacy

The combination of meropenem and this compound has shown significant efficacy in murine models of infection caused by multidrug-resistant bacteria.

Murine Peritonitis Model

In a murine model of peritonitis caused by carbapenem-hydrolyzing OXA-possessing A. baumannii, the combination of meropenem and this compound was effective.[1]

Murine Neutropenic Lung Infection Model

The combination of meropenem and this compound was also efficient in a murine neutropenic lung infection model with multiresistant A. baumannii.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Agar (B569324) Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are prepared containing doubling dilutions of the carbapenem antibiotic (e.g., meropenem or imipenem) alone and in combination with a fixed concentration of this compound (typically 4 or 8 µg/mL).

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_res Result Agar_Plates Prepare Agar Plates with Antibiotic Dilutions +/- this compound Inoculate_Plates Inoculate Agar Plates Agar_Plates->Inoculate_Plates Bacterial_Culture Overnight Bacterial Culture Inoculum_Suspension Prepare Inoculum Suspension (0.5 McFarland) Bacterial_Culture->Inoculum_Suspension Diluted_Inoculum Dilute Inoculum Inoculum_Suspension->Diluted_Inoculum Diluted_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20h Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Murine Infection Models
  • Animal Model: Specific pathogen-free mice (strain, age, and sex to be specified, e.g., female Swiss Webster mice, 5-6 weeks old) are used. For neutropenic models, mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) prior to infection.

  • Bacterial Challenge: Mice are infected with a lethal or sublethal dose of the carbapenem-resistant pathogen (e.g., A. baumannii or P. aeruginosa). The route of infection is dependent on the model (intraperitoneal for peritonitis, intranasal or intratracheal for lung infection).

  • Treatment: At a specified time post-infection, treatment is initiated. This typically involves subcutaneous or intravenous administration of the carbapenem with or without this compound at various dosing regimens.

  • Endpoint Evaluation: Endpoints may include survival over a set period (e.g., 7 days) or determination of bacterial burden in relevant tissues (e.g., peritoneal fluid, spleen, lungs) at a specific time point after treatment. For bacterial burden, tissues are homogenized, serially diluted, and plated to enumerate colony-forming units (CFU).

Workflow for Murine Infection Model

cluster_setup Model Setup cluster_infection Infection and Treatment cluster_outcome Outcome Assessment Mice Select Mice (Strain, Age, Sex) Neutropenia Induce Neutropenia (if required) Mice->Neutropenia Infect_Mice Infect Mice (i.p. or i.n./i.t.) Neutropenia->Infect_Mice Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Infect_Mice Treatment_Groups Administer Treatment (Carbapenem +/- this compound) Infect_Mice->Treatment_Groups Monitor_Survival Monitor Survival Treatment_Groups->Monitor_Survival Bacterial_Burden Determine Bacterial Burden (CFU in tissues) Treatment_Groups->Bacterial_Burden

Caption: General workflow for in vivo efficacy studies in murine models.

Clinical Development

Information regarding the clinical trial status of this compound is limited in the public domain. Further investigation into clinical trial registries is required to ascertain the current phase of development.

Conclusion

This compound is a promising, potent, and broad-spectrum β-lactamase inhibitor with the potential to address the critical unmet medical need for new treatments for infections caused by carbapenem-resistant Gram-negative pathogens. Its strong in vitro activity, particularly against Class D carbapenemases, and demonstrated in vivo efficacy make it a significant candidate for further development. This technical guide summarizes the core scientific data on this compound, providing a foundation for researchers and drug development professionals to understand its potential role in combating antimicrobial resistance.

References

WCK-4234: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that demonstrates a broad spectrum of activity when combined with carbapenems, offering a promising therapeutic strategy against these challenging pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo activity of this compound, detailed experimental methodologies, and its mechanism of action.

Mechanism of Action

This compound functions by inhibiting a wide range of bacterial β-lactamase enzymes, including Ambler class A, C, and D enzymes.[1][2][3] Its potent inhibitory activity restores the efficacy of carbapenems, such as meropenem (B701) and imipenem, against many resistant bacterial strains. A key feature of this compound is its potent inhibition of OXA-type carbapenemases, which are a significant cause of carbapenem (B1253116) resistance in Acinetobacter baumannii.[2][4] Unlike some other β-lactamase inhibitors, this compound has been shown to have a distinct mechanism of KPC inhibition and does not undergo desulfation.

WCK-4234_Mechanism_of_Action cluster_pathogen Gram-Negative Bacterium Carbapenem Carbapenem Beta_Lactamase β-Lactamase (Class A, C, D) Carbapenem->Beta_Lactamase Hydrolysis & Inactivation PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding WCK_4234 WCK_4234 WCK_4234->Beta_Lactamase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Cell_Lysis Inhibition leads to Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Antimicrobial Agents in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End Murine_Infection_Model_Workflow Start Start Immunosuppression Induce Neutropenia (Optional, e.g., with cyclophosphamide) Start->Immunosuppression Bacterial_Challenge Infect Mice with a Standardized Inoculum of the Pathogen (e.g., intraperitoneal or intratracheal) Immunosuppression->Bacterial_Challenge Treatment Administer Antimicrobial Therapy (e.g., Meropenem + this compound) at Specified Doses and Times Bacterial_Challenge->Treatment Monitoring Monitor Mice for Survival and Clinical Signs of Illness Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Survival Rate - Bacterial Load in Tissues (e.g., lungs, spleen) Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

In Vitro Efficacy of WCK-4234 Against Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, against a range of clinically significant Enterobacteriaceae. This compound demonstrates a potent ability to restore the activity of carbapenem (B1253116) antibiotics against many resistant strains. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the mechanism of action.

Data Presentation: Potentiation of Carbapenem Activity

This compound itself lacks direct antibacterial activity. Its primary role is to act as a potent inhibitor of various β-lactamase enzymes, particularly those that can inactivate carbapenems. When combined with carbapenems like meropenem (B701) and imipenem (B608078), this compound significantly lowers the Minimum Inhibitory Concentrations (MICs) for many carbapenem-resistant Enterobacteriaceae.

The following tables summarize the in vitro activity of meropenem and imipenem, alone and in combination with fixed concentrations of this compound, against various Enterobacteriaceae isolates harboring different β-lactamase-mediated resistance mechanisms. The data is primarily derived from studies utilizing the Clinical and Laboratory Standards Institute (CLSI) agar (B569324) dilution methodology.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae

Organism/Resistance MechanismMeropenem MIC Range (mg/L)Meropenem + this compound (4 mg/L) MIC Range (mg/L)Meropenem + this compound (8 mg/L) MIC Range (mg/L)
K. pneumoniae with KPC (n=87)8 to >16≤0.03 to 1≤0.03 to 1
Enterobacteriaceae with OXA-48-like (n=49)2 to >1280.06 to 40.06 to 2

Data extracted from a study on Gram-negative pathogens in New York City. This compound was shown to restore meropenem susceptibility in 93.1% of KPC-producing K. pneumoniae at a concentration of 4 mg/L, and in 100% at 8 mg/L. For isolates with OXA-48-like enzymes, the combination with this compound reduced meropenem MICs to ≤2 mg/L in the majority of cases[1][2][3][4].

Table 2: In Vitro Activity of Imipenem in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae

Organism/Resistance MechanismImipenem MIC Range (mg/L)Imipenem + this compound (4 mg/L) MIC Range (mg/L)Imipenem + this compound (8 mg/L) MIC Range (mg/L)
Enterobacteriaceae with KPC (n=31)32 to >1280.25 to 20.12 to 2
Enterobacteriaceae with OXA-48-like (n=49)2 to >1280.25 to 40.25 to 2

This compound demonstrated strong potentiation of imipenem, with MICs being reduced to ≤2 mg/L for nearly all isolates with KPC or OXA-48-like enzymes[1][3][5].

Table 3: In Vitro Activity of Meropenem and Imipenem with this compound against Enterobacteriaceae with ESBL and AmpC β-Lactamases

Organism/Resistance ProfileAntibioticGeometric Mean MIC (mg/L)MIC Range (mg/L)Geometric Mean MIC with this compound (4 mg/L)MIC Range with this compound (4 mg/L)
Carbapenem-resistant ESBL producers (n=12)Meropenem14.22 to >1280.260.06 to 2
Imipenem26.94 to >1280.50.12 to 2
Carbapenem-resistant AmpC producers (n=11)Meropenem29.98 to 640.230.12 to 0.5
Imipenem42.216 to 1280.450.25 to 1

For Enterobacteriaceae with resistance due to combinations of impermeability and ESBL or AmpC activity, this compound effectively lowered the MICs of both meropenem and imipenem to well within the susceptible range[1][3][5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

Minimum Inhibitory Concentration (MIC) Determination via CLSI Agar Dilution

The in vitro activity of the carbapenem combinations was determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Media: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved. The agar was then cooled to and maintained at 48-50°C in a water bath.

  • Preparation of Antibiotic Plates:

    • Stock solutions of imipenem, meropenem, and this compound were prepared according to the manufacturers' recommendations.

    • A series of twofold dilutions of the carbapenems were prepared.

    • For the combination plates, a fixed concentration of this compound (either 4 mg/L or 8 mg/L) was added to the molten agar along with the varying concentrations of the carbapenem.

    • The antibiotic-containing agar was then dispensed into sterile petri dishes and allowed to solidify. Control plates containing only the carbapenem and drug-free plates were also prepared.

  • Inoculum Preparation:

    • Bacterial isolates were grown overnight on a suitable agar medium.

    • Several colonies were used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension was further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator was used to deliver a standardized volume of each bacterial suspension onto the surface of the prepared agar plates.

  • Incubation: The inoculated plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Time-Kill Assay (General Methodology)

While specific time-kill assay data for this compound against Enterobacteriaceae is not extensively published, a general protocol for evaluating the bactericidal activity of a β-lactam/β-lactamase inhibitor combination is as follows:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Drug Concentrations: The carbapenem and this compound are added to the bacterial suspension at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Control tubes with no drug and each drug alone are also prepared.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted in cold saline to prevent further killing. The dilutions are then plated on a suitable agar medium, and the plates are incubated for 18-24 hours. The number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the potentiation effect of this compound and its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_testing MIC Testing (CLSI Agar Dilution) cluster_analysis Analysis start Bacterial Isolate (Enterobacteriaceae) inoculum_prep Prepare Standardized Inoculum (~10^4 CFU/spot) start->inoculum_prep media_prep Prepare Mueller-Hinton Agar plate_prep Prepare Agar Plates: 1. Carbapenem alone 2. Carbapenem + this compound (4 mg/L) 3. Carbapenem + this compound (8 mg/L) media_prep->plate_prep abx_prep Prepare Carbapenem and This compound Solutions abx_prep->plate_prep inoculate Inoculate Plates plate_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic compare Compare MICs: Carbapenem alone vs. Combination read_mic->compare end Determine Potentiation Effect compare->end mechanism_of_action cluster_resistance Carbapenem Resistance cluster_potentiation Potentiation by this compound carbapenem Carbapenem (e.g., Meropenem) beta_lactamase Carbapenemase (e.g., KPC, OXA-48) carbapenem->beta_lactamase Hydrolysis inactivation Carbapenem Inactivation beta_lactamase->inactivation no_inhibition No Cell Wall Synthesis Inhibition inactivation->no_inhibition bacterial_survival Bacterial Survival and Growth no_inhibition->bacterial_survival wck4234 This compound beta_lactamase2 Carbapenemase wck4234->beta_lactamase2 Inhibits carbapenem2 Carbapenem pbp_binding Carbapenem Binds to PBP carbapenem2->pbp_binding inhibition Inhibition of Carbapenemase beta_lactamase2->inhibition cell_lysis Inhibition of Cell Wall Synthesis -> Cell Lysis pbp_binding->cell_lysis

References

WCK-4234: A Technical Deep Dive into its Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo activity of this compound, particularly in combination with carbapenems, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes key findings on its mechanism of action, summarizes quantitative susceptibility data, and outlines relevant experimental methodologies.

Mechanism of Action

This compound functions as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by bacterial β-lactamases. Its primary role is to potentiate the activity of partner antibiotics, such as meropenem (B701) and imipenem, against otherwise resistant bacterial strains. The inhibitory spectrum of this compound includes class A, C, and D β-lactamases.

The proposed mechanism of action for the combination of a carbapenem (B1253116) and this compound against P. aeruginosa is illustrated below.

cluster_periplasm Periplasmic Space Carbapenem Carbapenem BetaLactamase β-Lactamase (e.g., AmpC, OXA) Carbapenem->BetaLactamase Hydrolysis (Resistance) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding & Inhibition of Cell Wall Synthesis WCK4234 This compound WCK4234->BetaLactamase Inhibition A Prepare serial two-fold dilutions of Meropenem B Add a fixed concentration of this compound (e.g., 4 or 8 µg/mL) to each dilution A->B C Incorporate antibiotic solutions into molten Mueller-Hinton agar (B569324) B->C D Pour agar into Petri dishes and allow to solidify C->D E Prepare standardized P. aeruginosa inoculum (0.5 McFarland) D->E F Spot-inoculate agar plates with bacterial suspension E->F G Incubate plates at 35°C for 16-20 hours F->G H Determine MIC as the lowest concentration inhibiting visible growth G->H A Grow P. aeruginosa to logarithmic phase B Dilute culture to a starting inoculum of ~5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth A->B C Add Meropenem and/or this compound at desired concentrations B->C D Incubate cultures with shaking at 37°C C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies to determine CFU/mL F->G H Plot log10 CFU/mL versus time G->H A Induce neutropenia in mice with cyclophosphamide B Inoculate thigh muscle with a standardized P. aeruginosa suspension A->B C Initiate treatment with Meropenem-WCK-4234 at a specified time post-infection B->C D Administer treatment at defined intervals C->D E Euthanize mice at a predetermined endpoint (e.g., 24 hours) D->E F Excise and homogenize thigh tissue E->F G Perform serial dilutions and plate homogenate F->G H Determine bacterial burden (CFU/thigh) G->H cluster_regulation AmpC Regulation in P. aeruginosa AmpR AmpR (Transcriptional Regulator) ampC ampC gene AmpR->ampC Repression (basal state) AmpR->ampC Activation (induced state) AmpC_protein AmpC β-lactamase ampC->AmpC_protein Expression PG_fragments Peptidoglycan Degradation Products PG_fragments->AmpR Activation

The Potentiation Effect of WCK-4234 on Carbapenem Activity Against Acinetobacter baumannii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its high levels of intrinsic and acquired resistance to a broad spectrum of antibiotics, particularly carbapenems. The production of carbapenem-hydrolyzing class D β-lactamases (oxacillinases, or OXA enzymes) is a primary mechanism of resistance in this pathogen. This technical guide provides an in-depth analysis of the efficacy of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, in potentiating the activity of carbapenems against carbapenem-resistant Acinetobacter baumannii (CRAB). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.

Introduction to this compound

This compound is a novel diazabicyclooctane β-lactamase inhibitor that exhibits potent inhibitory activity against Ambler class A, C, and notably, class D β-lactamases.[1][2] Unlike some other β-lactamase inhibitors, this compound possesses a unique ability to effectively inactivate the OXA-type carbapenemases that are highly prevalent in A. baumannii, including the OXA-23, OXA-24/40, and OXA-58 families.[1][2] By inhibiting these key resistance enzymes, this compound restores the in vitro and in vivo efficacy of carbapenems, such as meropenem (B701), against multidrug-resistant strains of A. baumannii.

Mechanism of Action

The primary mechanism of carbapenem (B1253116) resistance in A. baumannii is the enzymatic degradation of the antibiotic by OXA-type carbapenemases. This compound acts as a potent inactivator of these enzymes.[1] The diazabicyclooctane core of this compound mimics the transition state of the β-lactam ring hydrolysis, allowing it to bind to the active site of the β-lactamase. This binding event effectively sequesters the enzyme, preventing it from hydrolyzing the carbapenem antibiotic. The carbapenem is then free to exert its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis and subsequent cell death.

This compound Mechanism of Action cluster_0 Bacterial Periplasm Carbapenem Carbapenem OXA Carbapenemase OXA Carbapenemase Carbapenem->OXA Carbapenemase Hydrolysis (Blocked by this compound) PBP PBP Carbapenem->PBP Binding & Inhibition This compound This compound This compound->OXA Carbapenemase Inhibition Cell Lysis Cell Lysis PBP->Cell Lysis Leads to

Mechanism of this compound action in A. baumannii.

In Vitro Efficacy of Meropenem-WCK-4234

The combination of meropenem with this compound has demonstrated a significant potentiation of antimicrobial activity against carbapenem-resistant A. baumannii isolates.

Minimum Inhibitory Concentration (MIC) Data

Studies have shown that the addition of this compound at fixed concentrations of 4 or 8 µg/mL markedly reduces the MICs of meropenem against A. baumannii strains harboring various OXA-type carbapenemases.

Bacterial Strain / Resistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)Reference
A. baumannii with OXA-23>64≤2 (for 9/10 isolates)Not Reported[3]
A. baumannii with OXA-24/40>64ResistantNot Reported[3]
A. baumannii with OXA-58 (Imipenem data)>64Reduced MICsNot Reported[3]
A. baumannii (Contemporary Collection, n=46)Susceptibility: 56.5%Susceptibility: 82.6%Susceptibility: 95.7%[1][4]

Note: The table summarizes available data. More comprehensive MIC50/MIC90 values from larger studies are needed for a complete assessment.

In Vivo Efficacy of Meropenem-WCK-4234

Preclinical evaluation in murine infection models has confirmed the in vivo efficacy of the meropenem-WCK-4234 combination against carbapenem-resistant A. baumannii.

Murine Infection Models

The combination of meropenem and this compound has shown efficacy in murine models of infection caused by A. baumannii strains that produce OXA-23 carbapenemase.[1][2] While specific survival data and organ bacterial load reduction data from published peer-reviewed studies are limited, the available information indicates a positive therapeutic outcome in these models. Further detailed pharmacokinetic and pharmacodynamic studies are required to fully characterize the in vivo potential of this combination.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on A. baumannii.

MIC Determination by Agar (B569324) Dilution (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

MIC Determination Workflow Prepare Agar Plates Prepare Agar Plates Inoculum Preparation Inoculum Preparation Prepare Agar Plates->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Workflow for MIC determination by agar dilution.
  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of meropenem and this compound in their respective recommended solvents.

  • Preparation of Agar Plates:

    • Melt Mueller-Hinton agar and cool to 45-50°C.

    • Prepare a series of agar plates containing two-fold serial dilutions of meropenem.

    • For the combination plates, add a fixed concentration of this compound (e.g., 4 or 8 µg/mL) to each plate along with the serial dilutions of meropenem.

    • Include a growth control plate with no antimicrobial and a sterility control plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the A. baumannii test strain.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: Using an inoculum-replicating apparatus, spot the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of meropenem (alone or in combination with this compound) that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This protocol provides a framework for assessing the bactericidal activity of the meropenem-WCK-4234 combination over time.

Time-Kill Assay Workflow Prepare Cultures Prepare Cultures Add Antimicrobials Add Antimicrobials Prepare Cultures->Add Antimicrobials Incubate & Sample Incubate & Sample Add Antimicrobials->Incubate & Sample Plate & Count CFUs Plate & Count CFUs Incubate & Sample->Plate & Count CFUs Plot Kill Curves Plot Kill Curves Plate & Count CFUs->Plot Kill Curves

Workflow for a time-kill assay.
  • Inoculum Preparation: Prepare a logarithmic phase culture of the A. baumannii test strain in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Test Conditions: Prepare tubes with CAMHB containing:

    • No antimicrobial (growth control).

    • Meropenem alone at a specified concentration (e.g., 1x or 2x MIC).

    • This compound alone at a fixed concentration (e.g., 4 or 8 µg/mL).

    • Meropenem and this compound in combination at the specified concentrations.

  • Incubation and Sampling: Incubate all tubes at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto Mueller-Hinton agar. Incubate the plates for 18-24 hours at 35 ± 2°C.

  • Data Analysis: Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent, while bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Murine Sepsis Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the meropenem-WCK-4234 combination in a murine sepsis model.

  • Animal Model: Use an appropriate mouse strain (e.g., ICR or C57BL/6), typically rendered neutropenic by treatment with cyclophosphamide (B585) to establish a robust infection.

  • Infection:

    • Prepare an inoculum of the carbapenem-resistant A. baumannii strain in sterile saline or PBS.

    • Induce sepsis by intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in a specified timeframe in untreated animals.

  • Treatment:

    • At a designated time post-infection (e.g., 1-2 hours), administer treatment to different groups of mice.

    • Treatment groups should include a vehicle control, meropenem alone, this compound alone, and the meropenem-WCK-4234 combination.

    • Administer drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at doses that simulate human pharmacokinetic profiles.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

    • In satellite groups of animals, key organs (e.g., spleen, liver, lungs) and blood can be collected at specified time points to determine the bacterial load (CFU/gram of tissue or CFU/mL of blood).

  • Data Analysis: Compare survival curves between treatment groups using statistical methods such as the log-rank test. Compare organ and blood bacterial loads between groups using appropriate statistical tests.

Conclusion and Future Directions

This compound demonstrates significant promise as a β-lactamase inhibitor for overcoming carbapenem resistance in Acinetobacter baumannii, particularly in strains producing OXA-type carbapenemases. The available in vitro data clearly show a potentiation of meropenem activity, and preliminary in vivo studies support the translation of this effect to an animal model of infection.

For drug development professionals, the meropenem-WCK-4234 combination represents a viable strategy to address the critical unmet medical need for new treatments against CRAB infections. Further research should focus on:

  • Comprehensive in vitro studies: Determining MIC50 and MIC90 values for the combination against a large and diverse panel of contemporary A. baumannii clinical isolates with well-characterized resistance mechanisms.

  • Detailed time-kill kinetics: Generating comprehensive time-kill data to fully understand the pharmacodynamics of the combination.

  • Robust in vivo studies: Conducting detailed in vivo efficacy studies in various infection models (e.g., pneumonia, thigh infection) to establish optimal dosing regimens and further validate the therapeutic potential.

  • Resistance development studies: Investigating the potential for the development of resistance to the meropenem-WCK-4234 combination.

The continued development and evaluation of this compound in combination with carbapenems is a critical step forward in the fight against multidrug-resistant A. baumannii.

References

WCK-4234: A Technical Guide to its Inhibition of OXA-Type Carbapenemases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, and its activity against clinically significant OXA-type carbapenemases. This compound has demonstrated a distinctive ability to restore the efficacy of carbapenem (B1253116) antibiotics against multidrug-resistant Gram-negative bacteria harboring these enzymes. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Inhibition Profile

This compound is a potent inhibitor of Ambler class A, C, and D β-lactamases.[1] Unlike many other β-lactamase inhibitors, it shows significant activity against the class D OXA-type carbapenemases, which are a major cause of carbapenem resistance in Acinetobacter baumannii and are increasingly found in Enterobacteriaceae.[2][3] this compound itself lacks direct antibacterial activity.[2] Its primary function is to inactivate β-lactamase enzymes, thereby protecting partner β-lactam antibiotics from hydrolysis.

The combination of meropenem (B701) and this compound has shown efficacy in murine infection models against A. baumannii that produce carbapenem-hydrolyzing OXA enzymes.[4]

Quantitative Data: Potentiation of Carbapenems

This compound strongly potentiates the activity of carbapenems like imipenem (B608078) and meropenem against a range of bacteria producing OXA-type carbapenemases. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Imipenem in Combination with this compound against OXA-Carbapenemase-Producing Isolates

Bacterial SpeciesOXA-Type EnzymeImipenem MIC (mg/L)Imipenem + this compound (4 or 8 mg/L) MIC (mg/L)Fold Reduction in MIC
Acinetobacter baumannii (9/10 isolates)OXA-23≥32≤2≥16
Acinetobacter baumanniiHyperproduced OXA-51High≤2-
Pseudomonas aeruginosa (n=2)OXA-18164-1282-88-64

Data compiled from multiple sources.[2]

Table 2: In Vitro Activity of Meropenem in Combination with this compound against OXA-Carbapenemase-Producing Isolates

Bacterial SpeciesOXA-Type EnzymeMeropenem MIC (mg/L)Meropenem + this compound (4 or 8 mg/L) MIC (mg/L)Fold Reduction in MIC
EnterobacteriaceaeOXA-48/OXA-181Variable≤2-
Acinetobacter baumannii (9/10 isolates)OXA-23High≤2-
Acinetobacter baumanniiHyperproduced OXA-51High≤2-
Pseudomonas aeruginosa (n=2)OXA-18164-1282-88-64
Acinetobacter baumanniiOXA-24/40HighActivity Restored-
Acinetobacter baumanniiOXA-58HighActivity Restored-

Data compiled from multiple sources.[2][4]

Mechanism of Action

This compound, as a diazabicyclooctane, inhibits serine β-lactamases, including the OXA-type, through a reversible covalent mechanism. The inhibitor forms a stable carbamoyl-enzyme intermediate with the active site serine of the β-lactamase. This complex is more stable than the acyl-enzyme intermediate formed with β-lactam antibiotics, effectively sequestering the enzyme and preventing it from hydrolyzing the antibiotic.

WCK-4234_Mechanism_of_Action cluster_0 Bacterial Periplasmic Space Carbapenem Carbapenem (e.g., Meropenem) OXA_Enzyme OXA-Type Carbapenemase Carbapenem->OXA_Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding & Inactivation WCK4234 This compound WCK4234->OXA_Enzyme Inhibition Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Leads to

This compound protecting a carbapenem from OXA-enzyme hydrolysis.

Experimental Protocols

The primary method for evaluating the efficacy of this compound in potentiating carbapenems is Minimum Inhibitory Concentration (MIC) testing via agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

Protocol: Agar Dilution Susceptibility Testing

1. Preparation of Agar Plates:

  • Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.

  • The molten agar is cooled to 48-50°C in a water bath.

  • Stock solutions of the carbapenem (e.g., imipenem or meropenem) and this compound are prepared.

  • A series of agar plates are prepared, each containing a specific, two-fold serial dilution of the carbapenem. A parallel set of plates is also prepared which, in addition to the carbapenem dilutions, contains a fixed concentration of this compound (e.g., 4 or 8 mg/L).[2]

  • A growth control plate containing no antimicrobial agent is also prepared.

  • The agar is poured into sterile petri dishes and allowed to solidify.

2. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on a non-selective agar plate to obtain a pure culture.

  • Several colonies are used to inoculate a saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration that will deliver approximately 10⁴ CFU per spot onto the agar surface.

3. Inoculation of Plates:

  • The prepared agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • The spots are allowed to dry completely before the plates are inverted.

4. Incubation:

  • Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The potentiation effect of this compound is determined by comparing the MIC of the carbapenem alone to the MIC of the carbapenem in the presence of this compound. A significant reduction in the MIC indicates successful inhibition of the β-lactamase.

MIC_Testing_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Carbapenem (with and without fixed this compound) start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Spot Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read Plates and Determine MIC (Lowest concentration with no visible growth) incubate->read_results compare Compare MICs (Carbapenem vs. Carbapenem + this compound) read_results->compare end End compare->end

Workflow for determining MIC by agar dilution to assess this compound potentiation.

Conclusion

This compound is a promising β-lactamase inhibitor with a distinct and potent activity against OXA-type carbapenemases, a class of enzymes that compromises the efficacy of last-resort carbapenem antibiotics. By restoring the in vitro activity of imipenem and meropenem against challenging pathogens like Acinetobacter baumannii and OXA-48-producing Enterobacteriaceae, this compound represents a significant advancement in addressing the threat of antimicrobial resistance. Further research into its in vivo efficacy and clinical performance is warranted.

References

WCK-4234: A Technical Guide to its Role as a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating potent, broad-spectrum activity against Ambler Class A, C, and D β-lactamases. Notably, it exhibits distinctive efficacy against challenging OXA-type carbapenemases, which are a significant source of resistance in Acinetobacter baumannii. While lacking intrinsic antibacterial activity, this compound effectively restores the in vitro activity of carbapenems, such as meropenem (B701) and imipenem (B608078), against a wide array of carbapenem-resistant Enterobacteriaceae (CRE) and other Gram-negative pathogens. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory spectrum, and potentiation of carbapenem (B1253116) efficacy, supported by quantitative data, detailed experimental protocols, and structural insights.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a critical threat to global public health. The production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a primary mechanism of resistance. The emergence of carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa has created an urgent need for novel therapeutic strategies. β-lactamase inhibitors (BLIs), when co-administered with β-lactam antibiotics, offer a promising approach to overcoming this resistance.

This compound is a next-generation diazabicyclooctane (DBO) β-lactamase inhibitor developed to address the challenge of resistance mediated by a broad spectrum of β-lactamases. Unlike early-generation BLIs, this compound demonstrates potent inhibition of not only Class A (e.g., KPC) and Class C (e.g., AmpC) enzymes but also, crucially, Class D (e.g., OXA) carbapenemases. This document serves as a technical resource for the scientific community, detailing the current understanding of this compound's role as a β-lactamase inhibitor.

Mechanism of Action

This compound, like other diazabicyclooctane inhibitors, functions as a serine β-lactamase inhibitor. Its mechanism involves the formation of a reversible covalent bond with the active site serine residue of the β-lactamase enzyme. This acylation process effectively inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. The sulfate (B86663) group of this compound is thought to occupy the carboxylate binding region within the active site, contributing to its stable binding.[1]

The inhibition process can be visualized as a two-step mechanism:

E_I E + I (Enzyme + Inhibitor) EI E-I (Non-covalent complex) E_I->EI EI->E_I EI_star E-I* (Acyl-enzyme complex) EI->EI_star EI_star->EI

Figure 1: General mechanism of DBO inhibition.

Structural studies of this compound in complex with β-lactamases have provided detailed insights into its binding mode.

Structural Insights into this compound Inhibition

Crystallographic studies of this compound in complex with KPC-2 (a Class A carbapenemase) and OXA-24 (a Class D carbapenemase) have elucidated the specific molecular interactions responsible for its inhibitory activity.

  • This compound in Complex with KPC-2 (PDB ID: 6B1F) : In the active site of KPC-2, this compound adopts a "chair conformation".[1] The sulfate group forms crucial interactions with key residues in the carboxylate-binding pocket, including Ser130, Lys234, Thr235, and Thr237.[2][3] These interactions anchor the inhibitor, allowing the diazabicyclooctane core to position itself for nucleophilic attack by the catalytic Ser70 residue, leading to the formation of a stable acyl-enzyme complex.

  • This compound in Complex with OXA-24 (PDB ID: 6B22) : The active site of OXA-24 features a characteristic hydrophobic bridge formed by residues Tyr112 and Met221.[4][5] this compound effectively binds within this constrained active site. Hydrogen bonds are formed between the inhibitor and key residues including Ser128, Ser219, Trp221, and Arg261, leading to the deactivation of the enzyme.[6][7]

Data Presentation: In Vitro Efficacy

This compound demonstrates remarkable potentiation of carbapenems against a wide range of Gram-negative bacteria harboring various β-lactamases. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem in the presence and absence of this compound.

Table 1: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Enterobacteriaceae

Organism (Resistance Mechanism)Meropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
K. pneumoniae (KPC)>64≤2≤2
E. coli (OXA-48)16 - >64≤2≤2
Enterobacter spp. (AmpC + Porin Loss)8 - 32≤2≤2

Data compiled from multiple sources.[1][8]

Table 2: Activity of Imipenem/Meropenem-WCK-4234 against Acinetobacter baumannii

Resistance MechanismImipenem/Meropenem MIC (µg/mL)Imipenem/Meropenem + this compound (4 µg/mL) MIC (µg/mL)Imipenem/Meropenem + this compound (8 µg/mL) MIC (µg/mL)
OXA-23>32≤2 (for 9/10 isolates)≤2
OXA-51 (hyperproduced)16 - 64≤2≤2
OXA-40>324/8 (MIC50/90)Not widely reported

Data compiled from multiple sources.[8][9]

Table 3: Activity of Meropenem-WCK-4234 against Pseudomonas aeruginosa

Resistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
OXA-18164 - 1282 - 82 - 8
AmpC hyperproduction16 - >64Modest reductionModest reduction

Data compiled from multiple sources.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare 2x antibiotic stock solution in appropriate broth D2 Add 100 µL of 2x antibiotic to the first column P1->D2 P2 Prepare bacterial inoculum adjusted to 0.5 McFarland standard I1 Inoculate each well with 5 µL of the standardized bacterial suspension P2->I1 D1 Dispense 100 µL of broth into all wells of a 96-well plate D1->D2 D3 Perform 2-fold serial dilutions across the plate D2->D3 D3->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Read plates visually or with a plate reader I2->A1 A2 MIC is the lowest concentration with no visible growth A1->A2

Figure 2: Broth microdilution workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the β-lactam antibiotic (e.g., meropenem) and this compound at twice the highest concentration to be tested in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, the concentration of this compound is typically held constant (e.g., 4 or 8 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Using a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic (with or without a fixed concentration of this compound) in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the residual activity of the β-lactamase at various inhibitor concentrations using a chromogenic substrate like nitrocefin (B1678963).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of this compound A1 Pre-incubate enzyme with inhibitor for a defined time P1->A1 P2 Prepare purified β-lactamase solution P2->A1 P3 Prepare nitrocefin substrate solution A2 Initiate reaction by adding nitrocefin P3->A2 A1->A2 A3 Monitor absorbance change at 486 nm kinetically A2->A3 An1 Calculate initial reaction velocities A3->An1 An2 Plot % inhibition vs. log[inhibitor] An1->An2 An3 Determine IC50 from the dose-response curve An2->An3

Figure 3: Workflow for IC50 determination.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in the assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Prepare a solution of purified β-lactamase enzyme in the assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in the assay buffer.[4]

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[9]

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Conclusion

This compound is a potent, broad-spectrum diazabicyclooctane β-lactamase inhibitor with a particularly valuable activity against Class D carbapenemases. Its ability to restore the efficacy of carbapenems against a wide range of multidrug-resistant Gram-negative pathogens, including KPC-producing Enterobacteriaceae and OXA-producing Acinetobacter baumannii, highlights its potential as a critical component in the fight against antimicrobial resistance. The structural and in vitro data presented in this guide provide a strong foundation for its continued development and clinical investigation. Further research into its kinetic parameters (Kᵢ values) and in vivo efficacy will continue to delineate its role in the future of infectious disease therapeutics.

References

Preliminary Preclinical Toxicity Profile of WCK-4234: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information on the preliminary toxicity of WCK-4234 and outlines the standard preclinical toxicology studies relevant to a novel β-lactamase inhibitor of this class. Detailed quantitative data and specific experimental protocols from non-clinical toxicity studies of this compound are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals as an educational guide.

Introduction

This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor developed by Wockhardt. It exhibits potent inhibitory activity against Ambler Class A, C, and D β-lactamases, including clinically significant carbapenemases. By inactivating these enzymes, this compound restores the in vitro activity of carbapenems against many multidrug-resistant Gram-negative bacteria. While the primary focus of published research has been on its efficacy, understanding the preclinical safety profile of this compound is crucial for its continued development and potential clinical use.

This whitepaper provides an overview of the known toxicological findings for this compound and details the standard battery of non-clinical safety studies typically conducted for such investigational new drugs.

Known Toxicological Profile of this compound

Publicly available information on the toxicity of this compound is limited. Preclinical and Phase 1/2 clinical trials have reported rare instances of mild diarrhea and cholestatic jaundice, occurring in less than 5% of experimental subjects. The mechanisms underlying these observations have not been publicly disclosed.

Standard Preclinical Toxicology Evaluation

The following sections describe the standard preclinical safety studies that are generally required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) before a new drug can be administered to humans. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects.

Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single high dose of a test substance.

Experimental Protocol:

A representative protocol for an acute oral toxicity study, based on OECD Guideline 423, is as follows:

  • Test System: Typically, a rodent species such as the Wistar rat is used. A single sex (usually females, as they are often slightly more sensitive) is used in a stepwise procedure.

  • Dose Administration: The test substance is administered orally by gavage at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step. If no mortality occurs, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is tested. This continues until the dose causing mortality is identified or the highest dose is reached without mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Presentation:

The results of an acute toxicity study are typically presented to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

ParameterObservation
LD50 Cutoff Value (mg/kg)
GHS Category
Clinical Signs of Toxicity
Gross Necropsy Findings
Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are conducted to evaluate the toxicological effects of a substance after repeated administration over a longer period.

Experimental Protocol:

A general protocol for a 28-day or 90-day oral toxicity study in rodents, based on OECD Guidelines 407 and 408, is as follows:

  • Test System: Two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), are typically used. Both sexes are included.

  • Dose Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage or intravenous infusion) at three or more dose levels and a control.

  • Duration: The study duration is typically 28 or 90 days. A recovery group may be included to assess the reversibility of any toxic effects.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopy are performed.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Tissues are collected and examined microscopically.

Data Presentation:

Quantitative data from repeat-dose toxicity studies are summarized in tables to facilitate comparison between dose groups.

Table 1: Hematology Parameters

Parameter Control Low Dose Mid Dose High Dose
Red Blood Cell Count
Hemoglobin
Hematocrit
White Blood Cell Count

| Platelet Count | | | | |

Table 2: Clinical Chemistry Parameters

Parameter Control Low Dose Mid Dose High Dose
Alanine Aminotransferase (ALT)
Aspartate Aminotransferase (AST)
Alkaline Phosphatase (ALP)
Total Bilirubin
Blood Urea Nitrogen (BUN)

| Creatinine | | | | |

Table 3: Organ Weights

Organ Control Low Dose Mid Dose High Dose
Liver
Kidneys
Spleen
Heart

| Brain | | | | |

Genotoxicity Studies

Genotoxicity studies are performed to assess the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver).[1][2][3][4][5]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). Cells are treated with the test substance, and metaphase chromosomes are examined for aberrations.[6][7][8][9][10]

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test evaluates the potential of a substance to cause chromosomal damage in the bone marrow of rodents. Animals are treated with the test substance, and immature erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11][12][13][14][15]

Data Presentation:

The results of genotoxicity studies are typically presented as follows:

Table 4: Genotoxicity Study Results

Assay Test System Metabolic Activation Result
Ames Test S. typhimurium, E. coli With and Without
Chromosomal Aberration Mammalian Cells With and Without

| Micronucleus Test | Rodent Bone Marrow | In vivo | |

Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

The core battery of safety pharmacology studies, as outlined in ICH S7A, includes:

  • Central Nervous System (CNS) Assessment: This typically involves a functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and sensory and motor functions.

  • Cardiovascular System Assessment: In vivo studies in a non-rodent species (e.g., telemetered dogs or non-human primates) are conducted to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay is also performed to assess the potential for QT interval prolongation.

  • Respiratory System Assessment: Respiratory function (e.g., respiratory rate, tidal volume) is evaluated in rodents using methods such as whole-body plethysmography.

Data Presentation:

Key findings from safety pharmacology studies are summarized to identify any potential risks.

Table 5: Safety Pharmacology Core Battery Findings

System Key Parameters Evaluated Summary of Findings
Central Nervous System Behavior, motor activity, coordination
Cardiovascular System Blood pressure, heart rate, ECG

| Respiratory System | Respiratory rate, tidal volume | |

Potential Mechanisms of Observed Toxicities

While the specific mechanisms for this compound-induced diarrhea and cholestasis are unknown, general pathways for drug-induced toxicities in these systems have been described.

Drug-Induced Cholestasis

Drug-induced cholestasis can result from the inhibition of bile salt export pump (BSEP) and other canalicular transporters, leading to the accumulation of cytotoxic bile acids in hepatocytes. This can trigger a cascade of events, including mitochondrial dysfunction, oxidative stress, and inflammation, ultimately leading to liver injury.[16][17][18][19][20]

Drug-Induced Diarrhea

The mechanisms of drug-induced diarrhea are varied and can include osmotic effects, secretory diarrhea, and alterations in intestinal motility. Disruption of the normal gut microbiota by antimicrobial agents can also lead to diarrhea.[21][22][23][24][25]

Visualizations

The following diagrams illustrate generalized workflows and potential signaling pathways relevant to the preclinical toxicity assessment of a new chemical entity.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotox_vitro Genotoxicity (Ames, Chromosomal Aberration) IND_Submission IND Submission Genotox_vitro->IND_Submission Safety_vitro Safety Pharmacology (hERG) Safety_vitro->IND_Submission Acute_Tox Acute Toxicity Repeat_Dose Repeat-Dose Toxicity (28-day, 90-day) Acute_Tox->Repeat_Dose Genotox_vivo Genotoxicity (Micronucleus) Repeat_Dose->Genotox_vivo Safety_vivo Safety Pharmacology (CNS, CV, Respiratory) Repeat_Dose->Safety_vivo Repeat_Dose->IND_Submission Genotox_vivo->IND_Submission Safety_vivo->IND_Submission NCE New Chemical Entity (this compound) NCE->Genotox_vitro NCE->Safety_vitro NCE->Acute_Tox

Preclinical Toxicology Assessment Workflow.

Drug_Induced_Cholestasis cluster_hepatocyte Hepatocyte BSEP Bile Salt Export Pump (BSEP) Bile_Acids Bile Acid Accumulation BSEP->Bile_Acids inhibition Mito Mitochondrial Dysfunction ROS Oxidative Stress (ROS) Mito->ROS Apoptosis Apoptosis/Necrosis Mito->Apoptosis Inflam Inflammation ROS->Inflam Inflam->Apoptosis Cholestasis Cholestatic Liver Injury Apoptosis->Cholestasis Bile_Acids->Mito Drug Drug (this compound) Drug->BSEP potential target

Potential Pathway for Drug-Induced Cholestasis.

Drug_Induced_Diarrhea cluster_intestine Intestinal Lumen & Epithelium Osmotic Osmotic Imbalance Water_Electrolytes Increased Water and Electrolytes in Lumen Osmotic->Water_Electrolytes Secretory Increased Secretion Secretory->Water_Electrolytes Motility Altered Motility Motility->Water_Electrolytes Microbiota Microbiota Disruption Diarrhea Diarrhea Microbiota->Diarrhea Water_Electrolytes->Diarrhea Drug Drug (this compound) Drug->Osmotic Drug->Secretory Drug->Motility Drug->Microbiota

Potential Mechanisms of Drug-Induced Diarrhea.

Conclusion

The publicly available data on the preclinical toxicity of this compound is limited, with reports of mild diarrhea and cholestatic jaundice in a small percentage of subjects in early clinical development. A comprehensive understanding of its safety profile will depend on the results of a full battery of non-clinical toxicology studies, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments. The experimental protocols and data presentation formats outlined in this whitepaper provide a framework for the types of studies and information that are critical for the continued development of this compound and for ensuring patient safety. Further research into the specific mechanisms of this compound's observed toxicities is warranted.

References

WCK-4234: An In-Depth Technical Guide on its Interaction with Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor demonstrating significant potential in overcoming carbapenem (B1253116) resistance in a range of clinically important Gram-negative pathogens. While this compound exhibits minimal direct antibacterial activity, its primary mechanism of action lies in the potentiation of carbapenem antibiotics, such as meropenem (B701) and imipenem. This is achieved through the effective inhibition of a broad spectrum of β-lactamases, including Ambler class A, C, and, most notably, class D (OXA-type) carbapenemases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the bacterial cell wall, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanism of Action: A Dual-Pronged Approach

The primary and well-established mechanism of action of this compound is the inhibition of β-lactamase enzymes. However, evidence from related diazabicyclooctane molecules suggests a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).

Primary Mechanism: β-Lactamase Inhibition

This compound is a reversible, covalent inhibitor of serine β-lactamases. It binds to the active site serine residue of these enzymes, forming a stable acyl-enzyme intermediate that effectively sequesters the enzyme, preventing the hydrolysis of carbapenem antibiotics.[1] This protective action restores the efficacy of the carbapenem, allowing it to reach its primary target: the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. The nitrile group within the structure of this compound is thought to contribute to its potent activity against class D OXA β-lactamases by providing a better fit into their sterically constrained active sites.[2]

WCK4234 This compound BetaLactamase β-Lactamase (Class A, C, D) WCK4234->BetaLactamase Inhibits Carbapenem Carbapenem (e.g., Meropenem) BetaLactamase->Carbapenem Hydrolyzes (Action Blocked by this compound) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds and Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Maintains Cell Integrity (Inhibition leads to Lysis)

Caption: Workflow of this compound mediated potentiation of carbapenems.

Hypothetical Secondary Mechanism: Direct PBP Interaction

While direct binding studies for this compound with PBPs are not yet extensively published, research on other DBOs, such as avibactam, has revealed a capacity for direct, albeit lower-affinity, binding to PBPs. Avibactam has been shown to bind to PBP2 in several Gram-negative bacteria, leading to morphological changes like the formation of rounded cells. It is plausible that this compound may exert a similar, secondary inhibitory effect on specific PBPs, contributing to the overall antibacterial synergy when combined with a carbapenem. This "β-lactam enhancer" effect would involve complementary inhibition of different PBP targets by this compound and the partner carbapenem.[2]

cluster_cell Bacterial Cell WCK4234_out This compound (extracellular) OM Outer Membrane WCK4234_out->OM Permeation Periplasm Periplasm OM->Periplasm PBP2 PBP2 (Hypothetical Target) Periplasm->PBP2 This compound Binds Peptidoglycan_synthesis Peptidoglycan Elongation PBP2->Peptidoglycan_synthesis Inhibits Cell_shape Rod Shape Maintenance Peptidoglycan_synthesis->Cell_shape Required for Rounded_cell Rounded Cell Formation Peptidoglycan_synthesis->Rounded_cell Inhibition leads to

Caption: Hypothetical direct interaction of this compound with PBP2.

Quantitative Data

The efficacy of this compound is primarily quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of carbapenems against resistant bacterial strains.

Table 1: Potentiation of Meropenem and Imipenem by this compound against Carbapenem-Resistant Enterobacteriaceae, P. aeruginosa, and A. baumannii
Bacterial Species & Resistance MechanismAntibioticMIC without this compound (mg/L)MIC with this compound (4 or 8 mg/L) (mg/L)Fold Reduction in MICReference
Enterobacteriaceae with OXA-48/OXA-181 or KPCImipenem/Meropenem>32≤2≥16[3]
P. aeruginosa with OXA-181Imipenem/Meropenem64-1282-88-64[3]
A. baumannii with OXA-23Imipenem/Meropenem>32≤2≥16[3]
Carbapenem-Resistant A. baumanniiMeropenemMIC₅₀: >32, MIC₉₀: >32MIC₅₀: 2, MIC₉₀: 8N/A[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) Potentiation

This protocol is adapted from the methodology described by Mushtaq et al. (2017).[5]

Objective: To determine the MIC of a carbapenem antibiotic in the presence and absence of this compound against a panel of bacterial isolates.

Method: CLSI Agar (B569324) Dilution

Materials:

  • Mueller-Hinton agar

  • Carbapenem antibiotic (e.g., meropenem, imipenem) stock solution

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile petri dishes

Procedure:

  • Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the carbapenem antibiotic.

  • Prepare a parallel series of agar plates containing the same serial dilutions of the carbapenem, each supplemented with a fixed concentration of this compound (e.g., 4 mg/L or 8 mg/L).

  • Prepare a control plate containing only Mueller-Hinton agar and a plate with only this compound to assess for intrinsic activity.

  • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates Inoculum->Inoculate Plates1 Prepare Agar Plates with Serial Dilutions of Carbapenem Plates1->Inoculate Plates2 Prepare Agar Plates with Serial Dilutions of Carbapenem + Fixed this compound Plates2->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC Compare Compare MICs with and without this compound Read_MIC->Compare

Caption: Workflow for determining MIC potentiation.

Penicillin-Binding Protein (PBP) Competition Assay

This is a generalized protocol to assess the binding affinity of this compound to bacterial PBPs.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe to specific PBPs (IC₅₀).

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound stock solution

  • Bocillin™ FL (fluorescent penicillin derivative)

  • SDS-PAGE apparatus

  • Fluorescence gel imager

Procedure:

  • Incubate bacterial membrane preparations with increasing concentrations of this compound for a defined period (e.g., 15 minutes at 37°C).

  • Add a fixed, subsaturating concentration of Bocillin™ FL to each reaction and incubate for an additional 10 minutes.

  • Stop the reaction by adding Laemmli sample buffer and heating.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

  • Quantify the fluorescence intensity of each PBP band at each this compound concentration.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition of Bocillin™ FL binding versus the concentration of this compound.

Conclusion

This compound is a potent β-lactamase inhibitor that effectively restores the activity of carbapenems against a wide range of resistant Gram-negative bacteria. Its primary mechanism of action, the inhibition of class A, C, and D β-lactamases, is well-supported by quantitative data. While direct interaction with the bacterial cell wall through PBP inhibition remains a hypothesis based on the activity of similar DBO compounds, it presents a compelling area for future research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its promising role in combating antimicrobial resistance.

References

Foundational Research on Diazabicyclooctane β-Lactamase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. This technical guide focuses on the foundational research of a prominent class of non-β-lactam BLIs: the diazabicyclooctane (DBO) derivatives. This guide will delve into their mechanism of action, structure-activity relationships, and the key experimental methodologies used in their evaluation, with a focus on avibactam (B1665839) and relebactam, alongside the structurally related boronic acid inhibitor, vaborbactam.

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β-lactam-based inhibitors, which often act as "suicide" inhibitors, DBOs function through a novel mechanism of reversible covalent inhibition.[1][2] The inhibition process typically involves a two-step mechanism:

  • Non-covalent Binding: The DBO inhibitor initially binds non-covalently to the active site of the serine β-lactamase enzyme.[3]

  • Covalent Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the DBO, leading to the opening of the bicyclic ring and the formation of a stable, covalent acyl-enzyme intermediate.[4]

  • Reversibility (Recyclization): Crucially, this covalent bond can be reversed through a process of deacylation, where the DBO ring reforms, and the intact, active inhibitor is released. This allows a single inhibitor molecule to inhibit multiple enzyme molecules over time.

This reversible nature contributes to their prolonged inhibitory effect.[5] The rate of acylation (carbamoylation) and deacylation varies between different DBOs and target enzymes, influencing their overall potency and spectrum of activity.

Inhibitory Spectrum and Potency

DBO β-lactamase inhibitors exhibit a broad spectrum of activity, primarily targeting Ambler Class A, Class C, and some Class D serine β-lactamases.[1][6][7] They are particularly effective against problematic enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[8][9] However, they are generally not active against Class B metallo-β-lactamases (MBLs).[9]

Quantitative Inhibitory Activity

The potency of DBO inhibitors is quantified using several kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the second-order rate constant for acylation (k₂/K), and the off-rate constant for deacylation (koff).

Table 1: Inhibitory Activity of Avibactam against various β-Lactamases

β-LactamaseClassk₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (nM)Reference(s)
CTX-M-15A1.0 x 10⁵3.4[10][11]
KPC-2A-10[11]
SHV-1A--[12]
Enterobacter cloacae AmpCC--[10]
Pseudomonas aeruginosa AmpCC--[10]
OXA-10D1.1 x 10¹-[10]
OXA-48D--[13]

Table 2: Inhibitory Activity of Relebactam against various β-Lactamases

β-LactamaseClassk₂/K (M⁻¹s⁻¹)IC₅₀ (nM)k_off (s⁻¹)Reference(s)
KPC-2A24,750230 - 9100.0002[4][11]
CTX-M-15A-230 - 910-[11]
L2A-230 - 910-[11]
KPC-3A-230 - 910-[11]
KPC-4A-230 - 910-[11]
P. aeruginosa AmpCC---[8]

Table 3: Inhibitory Activity of Vaborbactam against various β-Lactamases

β-LactamaseClassKᵢ (µM)k₂/K (M⁻¹s⁻¹)Reference(s)
KPC-2A0.0563.4 x 10³ - 2.4 x 10⁴[9][14]
KPC-3A0.0503.4 x 10³ - 2.4 x 10⁴[9][14]
SME-2A0.0423.4 x 10³ - 2.4 x 10⁴[9][14]
CTX-M-15A--[1]
AmpCC0.021 - 1.04-[14]
OXA-48D14-[14]
OXA-23D66-[14]

Structure-Activity Relationships (SAR)

The diazabicyclooctane scaffold is a key structural feature, mimicking the β-lactam ring. Modifications to this core structure have been explored to optimize potency, spectrum, and pharmacokinetic properties. For instance, the introduction of a piperidine (B6355638) ring in relebactam, compared to avibactam, is suggested to reduce efflux from bacterial cells.[3] Further research into substitutions at various positions of the DBO ring aims to enhance interactions with the active site residues of different β-lactamases and even to impart activity against penicillin-binding proteins (PBPs).[15][16]

Pharmacokinetics

The clinical efficacy of DBO inhibitors is dependent on their pharmacokinetic profiles, which should ideally match that of the co-administered β-lactam antibiotic.

Table 4: Human Pharmacokinetic Parameters of Selected β-Lactamase Inhibitors

ParameterAvibactamRelebactamVaborbactamReference(s)
Volume of Distribution (Vd) ~22 L~19 L~17.6 L[17]
Protein Binding 5.7 - 8.2%~22%-[17]
Primary Elimination RenalRenalRenal[17]
Half-life (t₁/₂) ~2.7 h~1.2 h~1.27 h[17]

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin-based)

This is a common spectrophotometric assay used to determine the inhibitory activity of compounds against β-lactamases.

Principle: Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, monitored at 490 nm, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this hydrolysis.[18]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer like PBS)[19]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test inhibitor compounds at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase to wells containing serial dilutions of the test inhibitor. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance at 490 nm over time.

  • Data Analysis: The initial velocity (rate of hydrolysis) is calculated from the linear portion of the absorbance versus time plot. The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Kinetic Parameters (kᵢ and kᵢₙₐ꜀ₜ) for Reversible Covalent Inhibitors

For reversible covalent inhibitors like DBOs, a more detailed kinetic analysis is required to determine the individual rate constants for binding and reaction.

Principle: The kinetic parameters Kᵢ (dissociation constant for the initial non-covalent complex) and kᵢₙₐ꜀ₜ (first-order rate constant for covalent bond formation) are determined by measuring the observed rate of inactivation (kₒᵦₛ) at different inhibitor concentrations.

Procedure:

  • Follow the general procedure for the nitrocefin-based assay.

  • For each inhibitor concentration, the progress curves (absorbance vs. time) are fitted to an equation for slow-binding inhibition to obtain the observed rate of inactivation (kₒᵦₛ).

  • A plot of kₒᵦₛ versus the inhibitor concentration ([I]) is then generated.

  • For a simple two-step irreversible model, this plot will be hyperbolic and can be fitted to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

  • For reversible covalent inhibitors, more complex models that account for the reverse reaction (deacylation) may be necessary.[20][21][22][23]

Visualizations

Signaling Pathway: Mechanism of DBO β-Lactamase Inhibition

DBO_Mechanism E Free β-Lactamase (E) EI Non-covalent Complex (E·I) E->EI k₁ (Binding) I DBO Inhibitor (I) EI->E k₋₁ (Dissociation) EI_star Covalent Acyl-Enzyme (E-I*) EI->EI_star k₂ (Acylation) EI_star->EI k₋₂ (Deacylation/Recyclization) P Inactive Enzyme EI_star->P Hydrolysis (slow/minor) Inhibitor_Screening_Workflow start Start: Compound Library prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents plate_setup Plate Setup (96-well) - Serial Dilutions of Inhibitors - Enzyme Solution prepare_reagents->plate_setup pre_incubation Pre-incubation (Allow Inhibitor Binding) plate_setup->pre_incubation add_substrate Add Nitrocefin Substrate pre_incubation->add_substrate kinetic_reading Kinetic Reading (Absorbance at 490 nm) add_substrate->kinetic_reading data_analysis Data Analysis - Calculate Initial Velocities - Determine IC₅₀ Values kinetic_reading->data_analysis hit_validation Hit Validation & Further Kinetic Characterization data_analysis->hit_validation DBO_Synergy b_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) b_lactam->pbp Binds to inactivation Inactivation of Antibiotic b_lactam->inactivation b_lactamase β-Lactamase Enzyme b_lactamase->b_lactam Hydrolyzes inhibition Inhibition of β-Lactamase b_lactamase->inhibition dbo DBO Inhibitor dbo->b_lactamase Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibits cell_lysis Bacterial Cell Lysis cell_wall->cell_lysis Disruption leads to

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of WCK-4234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of WCK-4234, a novel diazabicyclooctane-based β-lactamase inhibitor. This compound is designed to be used in combination with carbapenem (B1253116) antibiotics, such as meropenem (B701) and imipenem, to restore their activity against multidrug-resistant Gram-negative bacteria.

This compound demonstrates potent inhibitory activity against a broad spectrum of β-lactamases, including Ambler Class A, C, and D enzymes.[1][2][3][4] Notably, it is effective against challenging OXA-type carbapenemases, which are a significant cause of resistance in Acinetobacter baumannii.[5] this compound itself lacks direct antibacterial activity and functions by protecting carbapenems from enzymatic degradation by β-lactamases.[4][5]

This document outlines the experimental protocols for key in vitro studies, including the determination of Minimum Inhibitory Concentration (MIC), checkerboard synergy assays, and time-kill kinetic assays.

Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Gram-Negative Pathogens
Bacterial SpeciesResistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)
Escherichia coliESBL-producing>32≤2≤2
Klebsiella pneumoniaeKPC-producing64≤2≤2
Acinetobacter baumanniiOXA-23-producing12842
Acinetobacter baumanniiOXA-51 hyperproducer642≤2
Pseudomonas aeruginosaOXA-181-producing64-12882-8

Note: Data is compiled and representative of findings from cited literature.[1][2][3][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) agar dilution method to determine the MIC of a carbapenem in combination with a fixed concentration of this compound.[5]

Materials:

  • Mueller-Hinton agar (MHA)

  • Carbapenem (e.g., meropenem, imipenem) stock solution

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Inoculator (e.g., Steers replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial twofold dilutions of the carbapenem in sterile water.

    • For each carbapenem dilution, prepare two sets of MHA plates: one with the carbapenem alone and one with the carbapenem plus a fixed concentration of this compound (commonly 4 µg/mL or 8 µg/mL).[1][2][3][5]

    • Add the appropriate antibiotic solutions to the molten MHA to achieve the final desired concentrations. Ensure the volume of the antibiotic solution does not exceed 10% of the agar volume.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing only MHA.

  • Inoculum Preparation:

    • From a fresh overnight culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculator, apply approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final inoculum of 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the carbapenem that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of combining a carbapenem with this compound.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Carbapenem stock solution

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the carbapenem.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound.

    • This creates a checkerboard of varying concentrations of both agents.

    • Include a row with only the carbapenem dilutions (growth control for this compound) and a column with only this compound dilutions (growth control for the carbapenem).

    • Include a well with no antibiotics as a positive growth control.

  • Inoculation:

    • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the standardized inoculum to each well.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Carbapenem = (MIC of Carbapenem in combination) / (MIC of Carbapenem alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index (FICI) = FIC of Carbapenem + FIC of this compound

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing by a carbapenem in the presence and absence of this compound over time.

Materials:

  • CAMHB

  • Carbapenem stock solution

  • This compound stock solution

  • Bacterial inoculum

  • Sterile culture tubes

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow the test organism to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Assay Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no antibiotic)

      • Carbapenem alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • This compound alone (at a fixed concentration, e.g., 4 µg/mL)

      • Carbapenem + this compound

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpretation:

      • Bactericidal activity: ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

      • Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Visualizations

WCK4234_Mechanism_of_Action cluster_outside Bacterial Periplasmic Space Carbapenem Carbapenem (e.g., Meropenem) BetaLactamase β-Lactamase Enzyme (Class A, C, D) Carbapenem->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding & Inhibition WCK4234 This compound WCK4234->BetaLactamase Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound in potentiating carbapenem activity.

Experimental_Workflow_Time_Kill_Assay start Start: Prepare Log-Phase Bacterial Inoculum setup Set up Test Conditions: 1. Growth Control 2. Carbapenem alone 3. This compound alone 4. Carbapenem + this compound start->setup incubate Incubate at 37°C with shaking setup->incubate sampling Sample at 0, 2, 4, 8, 12, 24 hours incubate->sampling dilute Perform Serial Dilutions in Saline sampling->dilute plate Plate Dilutions on Agar dilute->plate incubate_plates Incubate Plates at 37°C plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot end End: Analyze Results (Bactericidal Activity, Synergy) plot->end

Caption: Workflow for the in vitro time-kill kinetic assay.

References

Application Notes and Protocols for the Combined Use of WCK-4234 and Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Carbapenem (B1253116) antibiotics, such as meropenem (B701), are often considered last-resort treatments for serious infections. However, the emergence and spread of carbapenemases—enzymes that inactivate these critical drugs—have compromised their efficacy. The combination of meropenem with a novel β-lactamase inhibitor, WCK-4234, offers a promising strategy to restore and enhance the activity of meropenem against carbapenem-resistant pathogens.

This compound is a novel diazabicyclooctane that exhibits potent inhibitory activity against a broad spectrum of β-lactamases, including Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) carbapenemases.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals to evaluate the synergistic potential and efficacy of the this compound and meropenem combination in both in vitro and in vivo settings.

Mechanism of Action

Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[5][7] This inhibition leads to the formation of a defective cell wall and subsequent cell lysis.[4][8]

Many carbapenem-resistant bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of meropenem, rendering it inactive. This compound functions by protecting meropenem from degradation by these enzymes. As a diazabicyclooctane, this compound forms a stable acyl-enzyme intermediate with the β-lactamase, effectively inactivating the enzyme and allowing meropenem to reach its PBP targets.[9][10]

cluster_0 Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits WCK4234 This compound BLactamase β-Lactamase (e.g., KPC, OXA) WCK4234->BLactamase Inhibits BLactamase->Meropenem Inactivates CellWall Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Figure 1: Synergistic mechanism of this compound and meropenem.

Quantitative Data from In Vitro Studies

The combination of this compound with meropenem has demonstrated significant in vitro activity against a wide range of carbapenem-resistant Gram-negative bacteria. This compound effectively lowers the Minimum Inhibitory Concentrations (MICs) of meropenem, restoring its potency.

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae

Organism (Resistance Mechanism)Meropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)Reference
K. pneumoniae (KPC-producing)>32≤2≤2[2][11][12]
Enterobacteriaceae (OXA-48/181)>32≤2≤2[3]

Table 2: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii

Resistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Meropenem + this compound (8 µg/mL) MIC (µg/mL)Reference
OXA-23 producing>642 - 8≤2 - 4[3][9]
OXA-51 hyperproducing>642 - 8≤2 - 4[3]

Table 3: Susceptibility Rates of Clinical Isolates to Meropenem with this compound

OrganismMeropenem Susceptibility (%)Meropenem + this compound (4 µg/mL) Susceptibility (%)Meropenem + this compound (8 µg/mL) Susceptibility (%)Reference
Acinetobacter baumannii56.582.695.7[11][12]
Enterobacteriaceae>97100100[11][12]

Experimental Protocols

In Vitro Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

  • Materials:

    • This compound and meropenem stock solutions

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Incubator (35°C ± 2°C)

    • Microplate reader (optional, for OD measurement)

  • Procedure:

    • Prepare serial twofold dilutions of meropenem horizontally across the microtiter plate and serial twofold dilutions of this compound vertically down the plate.

    • The final volume in each well should be 100 µL, containing a combination of meropenem, this compound, and broth.

    • Inoculate each well with 100 µL of the bacterial suspension, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include wells for growth control (no drug) and sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.

  • Data Interpretation:

    • Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

prep_stocks Prepare Drug Stock Solutions (Meropenem & this compound) serial_dilution Perform Serial Dilutions in 96-well Plate (Checkerboard) prep_stocks->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs of Drugs Alone and in Combination incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Figure 2: Experimental workflow for the checkerboard assay.

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of a drug combination over time.

  • Materials:

    • This compound and meropenem solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

    • CAMHB

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

    • Shaking incubator (37°C)

    • Sterile saline for dilutions

    • Tryptic Soy Agar (B569324) (TSA) plates

  • Procedure:

    • Prepare flasks with CAMHB containing meropenem alone, this compound alone, the combination of both, and a growth control (no drug).

    • Inoculate each flask with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Testing

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a localized infection.

  • Animal Model:

    • Typically, female ICR or CD-1 mice are used.

    • Mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to reduce the influence of the host immune system.[5]

  • Procedure:

    • Induce neutropenia if required (e.g., cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[5]

    • Prepare a bacterial inoculum of the test organism in the mid-logarithmic growth phase, adjusted to the desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of the mice.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer meropenem, this compound, the combination, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue in sterile saline or PBS.

    • Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Interpretation:

    • Compare the mean log₁₀ CFU/thigh between the treatment groups and the control group. A statistically significant reduction in bacterial load indicates efficacy.

This model evaluates the efficacy of the drug combination in a systemic infection.

  • Animal Model:

    • Commonly used mouse strains include C57BL/6 or CD-1.

  • Procedure:

    • Induce sepsis via intraperitoneal injection of a standardized bacterial inoculum. The inoculum concentration should be predetermined to cause a non-lethal or lethal infection, depending on the study endpoint.

    • Initiate treatment at a specified time post-infection. Administer the drug combination or controls.

    • Monitor the mice for signs of sepsis and survival over a defined period (e.g., 7 days).

    • Alternatively, at a specific time point, collect blood and/or peritoneal lavage fluid to determine the bacterial load.

  • Data Interpretation:

    • Primary endpoints are typically survival rates or a reduction in bacterial load in blood or peritoneal fluid. An increased survival rate or a significant reduction in bacterial counts in the combination group compared to controls indicates efficacy.

cluster_0 In Vitro cluster_1 In Vivo checkerboard Checkerboard Assay (Determine FICI) thigh_model Murine Thigh Infection Model (Local Infection Efficacy) checkerboard->thigh_model time_kill Time-Kill Assay (Assess Bactericidal Activity) time_kill->thigh_model sepsis_model Murine Sepsis Model (Systemic Infection Efficacy) thigh_model->sepsis_model preclinical_eval Preclinical Evaluation of Meropenem + this compound preclinical_eval->checkerboard preclinical_eval->time_kill

References

Laboratory Guidelines for In Vitro Susceptibility Testing of WCK-4234

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor currently under investigation. It demonstrates potent inhibitory activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] Notably, this compound has shown effectiveness against difficult-to-treat carbapenem-resistant Gram-negative bacilli, particularly those producing OXA-type carbapenemases, such as Acinetobacter baumannii.[1][3][4] This document provides detailed laboratory guidelines and protocols for the in vitro susceptibility testing of this compound in combination with carbapenems.

It is important to note that as of the latest updates, official clinical breakpoints for this compound have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information presented herein is based on published research findings and is intended for research and developmental purposes.

Mechanism of Action and Resistance

This compound functions by inactivating serine β-lactamases, thereby protecting β-lactam antibiotics from enzymatic degradation.[1] Its primary role is as an inhibitor, and it does not possess intrinsic antibacterial activity.[3][4] The combination of this compound with a carbapenem (B1253116), such as meropenem (B701) or imipenem, restores the carbapenem's activity against many resistant strains.[1]

Resistance to the this compound-carbapenem combination is primarily associated with the production of metallo-β-lactamases (MBLs), as this compound is not effective against these class B enzymes.[3][4][5]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of carbapenems in combination with this compound against various Gram-negative bacilli, as reported in research studies. These values are typically presented as Minimum Inhibitory Concentrations (MICs) in mg/L.

Table 1: Meropenem-WCK-4234 MICs for Carbapenem-Resistant Enterobacteriaceae

Organism (Resistance Mechanism)Meropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
K. pneumoniae (KPC)>128≤2≤2
Enterobacteriaceae (OXA-48/OXA-181)16 - >128≤2≤2
Enterobacteriaceae (Impermeability + AmpC/ESBL)16 - 64≤2≤2

Data compiled from published research.[1][4][5]

Table 2: Meropenem-WCK-4234 MICs for Carbapenem-Resistant Acinetobacter baumannii

Resistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
OXA-2364 - >128≤2≤2
Hyperproduced OXA-5132 - 128≤2≤2

Data compiled from published research.[4][5]

Table 3: Imipenem-WCK-4234 MICs for Carbapenem-Resistant Isolates

Organism (Resistance Mechanism)Imipenem MIC (mg/L)Imipenem + this compound (4 mg/L) MIC (mg/L)Imipenem + this compound (8 mg/L) MIC (mg/L)
Enterobacteriaceae (OXA-48/OXA-181)16 - >128≤2≤2
A. baumannii (OXA-23)64 - >128≤2≤2

Data compiled from published research.[4][5]

Experimental Protocols

The following protocols are based on methodologies described in peer-reviewed publications.[4][5] It is crucial to adhere to standard laboratory safety procedures and aseptic techniques.

Protocol 1: Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a carbapenem in combination with a fixed concentration of this compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Carbapenem (e.g., meropenem, imipenem) stock solution

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare this compound Working Solution: Prepare a working solution of this compound in CAMHB to achieve a final concentration of 4 mg/L or 8 mg/L in the microtiter plate wells.

  • Prepare Carbapenem Dilutions: Perform serial twofold dilutions of the carbapenem in CAMHB containing the fixed concentration of this compound in the microtiter plates.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: Determine the MIC as the lowest concentration of the carbapenem that completely inhibits visible growth of the organism.

Protocol 2: Agar (B569324) Dilution Susceptibility Testing

This method is an alternative to broth microdilution for determining the MIC.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • This compound stock solution

  • Carbapenem (e.g., meropenem, imipenem) stock solution

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of the carbapenem. For the test plates, add this compound to the molten MHA to a final concentration of 4 mg/L or 8 mg/L before pouring the plates.[4][5]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint replicator.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the carbapenem that inhibits the growth of a single colony or shows a marked reduction in growth.

Visualizations

This compound Mechanism of Action

WCK4234_Mechanism cluster_bacterium Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits WCK4234 This compound BetaLactamase β-Lactamase (Class A, C, D) WCK4234->BetaLactamase Inhibits BetaLactamase->Carbapenem Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Mechanism of action of this compound in combination with a carbapenem.

Experimental Workflow for Susceptibility Testing

Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Media (MHA or CAMHB) start->prep_media inoculate Inoculate Plates/Wells prep_inoculum->inoculate add_wck4234 Add this compound (e.g., 4 or 8 mg/L) prep_media->add_wck4234 serial_dilution Perform Carbapenem Serial Dilution add_wck4234->serial_dilution serial_dilution->inoculate incubate Incubate (35°C, 18-24h) inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end WCK4234_Activity_Logic cluster_activity This compound Activity Spectrum ClassA Class A (e.g., KPC) ClassC Class C (e.g., AmpC) ClassD Class D (e.g., OXA) ClassB Class B (Metallo-β-lactamases) WCK4234 This compound WCK4234->ClassA Inhibits WCK4234->ClassC Inhibits WCK4234->ClassD Inhibits WCK4234->ClassB No Activity

References

Application Notes and Protocols for WCK-4234 and Imipenem Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the research and methodologies associated with the combination therapy of WCK-4234 and imipenem (B608078). This document is intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate the efficacy of this novel antibiotic combination against multidrug-resistant bacterial pathogens.

Introduction

This compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of a broad spectrum of β-lactamases, including Ambler class A, C, and D carbapenemases.[1][2][3][4] While this compound itself possesses no direct antibacterial activity, its primary function is to restore the efficacy of β-lactam antibiotics, such as imipenem, against bacteria that have developed resistance through the production of these enzymes.[3][4] The combination of this compound with imipenem presents a promising therapeutic strategy to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][5]

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound circumvents this resistance by forming a stable acyl-enzyme intermediate with the β-lactamase, effectively inactivating the enzyme and protecting the β-lactam antibiotic from degradation.[2][6] This allows imipenem to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal activity by inhibiting cell wall synthesis.

G cluster_resistance Bacterial Resistance Mechanism cluster_combination_therapy This compound + Imipenem Action Imipenem Imipenem Beta-lactamase Beta-lactamase Imipenem->Beta-lactamase Hydrolysis Inactive Imipenem Inactive Imipenem Beta-lactamase->Inactive Imipenem This compound This compound Beta-lactamase_inhibited Beta-lactamase (Inhibited) This compound->Beta-lactamase_inhibited Inhibition Imipenem_active Imipenem PBP Penicillin-Binding Proteins Imipenem_active->PBP Binding Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Inhibition of Cell Wall Synthesis G Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plates Inoculate Microtiter Plates Prepare Antibiotic Dilutions->Inoculate Microtiter Plates Prepare Bacterial Inoculum->Inoculate Microtiter Plates Incubate Plates Incubate Plates Inoculate Microtiter Plates->Incubate Plates Read MICs Read MICs Incubate Plates->Read MICs End End Read MICs->End G cluster_thigh Neutropenic Thigh Model cluster_pneumonia Pneumonia Model Induce Neutropenia Induce Neutropenia Thigh Infection Thigh Infection Induce Neutropenia->Thigh Infection Treatment_Thigh Treatment Thigh Infection->Treatment_Thigh Thigh Harvest Thigh Harvest & Homogenization Treatment_Thigh->Thigh Harvest CFU Count_Thigh CFU Enumeration Thigh Harvest->CFU Count_Thigh Lung Infection Lung Infection Treatment_Lung Treatment Lung Infection->Treatment_Lung Lung Harvest Lung Harvest & Homogenization Treatment_Lung->Lung Harvest CFU Count_Lung CFU Enumeration Lung Harvest->CFU Count_Lung

References

Application Notes and Protocols for Assessing WCK-4234 Potentiation of Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of carbapenem-resistant Gram-negative bacteria represents a significant global health threat, limiting therapeutic options for severe infections. Resistance is often mediated by carbapenemases, β-lactamase enzymes that inactivate carbapenem (B1253116) antibiotics. WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor that lacks direct antibacterial activity but functions to restore the efficacy of carbapenems against resistant pathogens.[1][2] It has shown potent inhibitory activity against Ambler Class A, C, and particularly Class D (OXA-type) carbapenemases, which are notoriously difficult to inhibit and are prevalent in pathogens like Acinetobacter baumannii.[3][4] These application notes provide detailed protocols for the in vitro and in vivo assessment of this compound's ability to potentiate carbapenems against clinically relevant bacterial strains.

Mechanism of Carbapenem Resistance and this compound Action

Carbapenems exert their bactericidal effect by entering a Gram-negative bacterium through outer membrane porin channels and binding to penicillin-binding proteins (PBPs) in the periplasmic space, which disrupts cell wall synthesis and leads to cell lysis.[5][6] Bacteria have evolved several resistance mechanisms, primarily:

  • Enzymatic Degradation: Production of carbapenemase enzymes (β-lactamases of Class A, B, C, and D) that hydrolyze and inactivate the carbapenem antibiotic.[7][8]

  • Reduced Permeability: Loss or mutation of outer membrane porins (e.g., OmpK35/36 in Klebsiella pneumoniae, OprD in Pseudomonas aeruginosa) restricts antibiotic entry.[9][10][11]

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[5][8]

This compound functions as a potent inhibitor of Class A (e.g., KPC), Class C (e.g., AmpC), and Class D (e.g., OXA-48, OXA-23) carbapenemases.[2][4] By binding to and inactivating these enzymes, this compound protects the carbapenem partner drug from hydrolysis, allowing it to successfully reach and inhibit the PBPs.

cluster_outside Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane Carbapenem Carbapenem Porin Porin Channel Carbapenem->Porin Enters WCK4234 This compound WCK4234->Porin Enters Carbapenemase Carbapenemase (Class A, C, D) WCK4234->Carbapenemase Inhibition Porin->Carbapenemase Carbapenem Traverses PBP PBP Target Porin->PBP Carbapenem Reaches Target Carbapenemase->Carbapenem Hydrolysis (Inactivation) CellWall Cell Wall Synthesis PBP->CellWall Inhibits CellWall->PBP Cell Lysis

Caption: Mechanism of this compound potentiation of carbapenems.

Quantitative Data Summary

The following tables summarize the in vitro activity of carbapenems when combined with a fixed concentration of this compound against various resistant Gram-negative isolates.

Table 1: Potentiation of Carbapenems by this compound against Resistant Enterobacteriaceae

Organism/Resistance Mechanism Carbapenem Carbapenem MIC (mg/L) Carbapenem + this compound (4 mg/L) MIC (mg/L) Reference
K. pneumoniae (KPC-producing) Meropenem >64 ≤2 [4]
Enterobacteriaceae (OXA-48/181) Imipenem 16 - >128 0.25 - 2 [1][2]
Enterobacteriaceae (OXA-48/181) Meropenem 16 - >128 0.25 - 2 [1][2]
Enterobacteriaceae (KPC enzymes) Imipenem 32 - >128 0.5 - 2 [1][2]
Enterobacteriaceae (KPC enzymes) Meropenem 64 - >128 1 - 2 [1][2]
Enterobacteriaceae (Impermeability + AmpC/ESBL) Imipenem 8 - 128 ≤0.12 - 2 [1][2]

| Enterobacteriaceae (Impermeability + AmpC/ESBL) | Meropenem | 8 - >128 | ≤0.12 - 2 |[1][2] |

Table 2: Potentiation of Carbapenems by this compound against A. baumannii and P. aeruginosa

Organism/Resistance Mechanism Carbapenem Carbapenem MIC (mg/L) Carbapenem + this compound (4 or 8 mg/L) MIC (mg/L) Reference
A. baumannii (OXA-23) Imipenem 64 - 128 1 - 4 [1][2]
A. baumannii (OXA-23) Meropenem 64 - 128 1 - 4 [1][2]
A. baumannii (Hyperproduced OXA-51) Imipenem 32 - 128 1 - 8 [1][2]
A. baumannii (Hyperproduced OXA-51) Meropenem 32 - 128 2 - 8 [1][2]
P. aeruginosa (OXA-181) Imipenem 128 8 [1][2]

| P. aeruginosa (OXA-181) | Meropenem | 64 | 2 |[1][2] |

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Assessment

Principle: The checkerboard assay is an in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[12] By testing serial dilutions of a carbapenem against serial dilutions of this compound in a 96-well microtiter plate, the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination can be determined. Synergy is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

cluster_dilution Drug Dilution Setup A Prepare Bacterial Inoculum (0.5 McFarland, dilute to ~5x10^5 CFU/mL) F Add Bacterial Inoculum to All Wells A->F B Prepare Drug Dilutions in 96-Well Plates C Plate 1: 2-fold serial dilutions of Carbapenem B->C D Plate 2: 2-fold serial dilutions of this compound B->D E Dispense Drugs into Final Checkerboard Plate E->F G Incubate at 35°C for 18-24 hours F->G H Read MICs (Lowest concentration with no visible growth) G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I

Caption: Workflow for the checkerboard microdilution assay.

Materials:

  • Carbapenem (e.g., meropenem, imipenem) analytical powder

  • This compound analytical powder

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (standardized to 0.5 McFarland)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Stock Preparation: Prepare stock solutions of the carbapenem and this compound in an appropriate solvent (e.g., sterile water, DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Plate Setup:

    • Along the x-axis (e.g., columns 1-10), prepare two-fold serial dilutions of the carbapenem in CAMHB. Column 11 should contain the carbapenem alone (for MIC determination), and column 12 should be a growth control (no drug).

    • Along the y-axis (e.g., rows A-G), prepare two-fold serial dilutions of this compound. Row H should contain this compound alone.

    • The final plate will contain various combinations of the carbapenem and this compound.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 100 or 200 µL.

  • Incubation: Cover the plates and incubate at 35°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible bacterial growth.

Data Analysis: Calculate the FICI using the following formula: FICI = FIC of Carbapenem + FIC of this compound Where:

  • FIC of Carbapenem = (MIC of Carbapenem in combination) / (MIC of Carbapenem alone)

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

Interpretation of FICI Values: [13]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Kinetic Assay

Principle: Time-kill assays evaluate the bactericidal or bacteriostatic activity of antimicrobial agents over time.[14][15] This dynamic assessment can confirm synergistic interactions observed in checkerboard assays by demonstrating an enhanced rate and extent of bacterial killing with the combination compared to individual agents.

A Grow Bacterial Culture to Logarithmic Phase (~10^6 CFU/mL) B Prepare Test Flasks: 1. Growth Control 2. Carbapenem alone 3. This compound alone 4. Carbapenem + this compound A->B C Incubate Flasks at 35°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24 hours) C->D E Perform 10-fold Serial Dilutions D->E F Plate Dilutions onto Agar (B569324) Plates E->F G Incubate Agar Plates Overnight F->G H Count Colonies (CFU) G->H I Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetic assay.

Materials:

  • Erlenmeyer flasks with CAMHB

  • Shaking incubator (35°C ± 2°C)

  • Carbapenem and this compound stock solutions

  • Bacterial isolates

  • Microcentrifuge tubes, pipettes

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to the early logarithmic phase (approx. 1-5 x 10⁶ CFU/mL).

  • Test Setup: Prepare flasks containing the bacterial culture and add the antimicrobial agents at desired concentrations (e.g., 0.5x or 1x MIC as determined from the checkerboard assay). Include the following groups:

    • Growth control (no drug)

    • Carbapenem alone

    • This compound alone

    • Carbapenem + this compound combination

  • Sampling: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform ten-fold serial dilutions of each aliquot in sterile saline or broth. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the agar plates overnight at 35°C. Count the number of colonies on plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Plotting: Plot the mean log₁₀ CFU/mL against time for each test condition.

Data Analysis:

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum at a specific time point.[16]

  • Synergy: Defined as a ≥2-log₁₀ reduction in CFU/mL by the combination compared with the most active single agent at a specific time point.[16]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Murine Thigh Infection Model

Principle: In vivo models are crucial for evaluating the efficacy of new antimicrobial combinations in a physiological context. The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antibiotics against localized infections.[17]

A Induce Neutropenia in Mice (e.g., with cyclophosphamide) C Induce Thigh Infection via Intramuscular Injection A->C B Prepare Bacterial Inoculum (~10^6 - 10^7 CFU/mL) B->C D Initiate Treatment Regimens (2h post-infection) (Vehicle, Carbapenem, this compound, Combo) C->D E Euthanize Mice at a Defined Endpoint (e.g., 24 hours post-treatment) D->E F Aseptically Harvest Thigh Muscle E->F G Homogenize Tissue F->G H Perform Serial Dilutions and Plate Homogenate G->H I Incubate Plates and Count Colonies H->I J Calculate log10 CFU/Thigh and Compare Groups I->J

Caption: Workflow for the murine thigh infection model.

Materials:

  • Specific-pathogen-free mice (e.g., ICR, CD-1)

  • Cyclophosphamide (B585) (for inducing neutropenia)

  • Test bacterial strain

  • Carbapenem and this compound for injection

  • Sterile syringes, needles, surgical tools

  • Tissue homogenizer

  • Saline, agar plates

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 before infection to induce a neutropenic state (neutrophil count <100 cells/mm³).

  • Inoculum Preparation: Grow the test organism to the mid-logarithmic phase and dilute in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.

  • Treatment: At 2 hours post-infection, begin administering the treatment regimens (e.g., via subcutaneous or intravenous routes). Dosing schedules should be designed to simulate human pharmacokinetic exposures if possible. Treatment groups should include:

    • Vehicle control

    • Carbapenem alone

    • This compound alone

    • Carbapenem + this compound combination

  • Endpoint and Bacterial Load Determination: At 24 hours after the initiation of therapy, euthanize the mice. Aseptically remove the entire thigh muscle, homogenize it in a known volume of sterile saline.

  • Quantification: Perform serial dilutions of the tissue homogenate and plate onto agar for colony counting.

  • Data Analysis: Calculate the bacterial load as log₁₀ CFU/thigh. Compare the mean bacterial burden between the different treatment groups. Efficacy is determined by the reduction in bacterial count compared to the control group at 0 hours (start of therapy) and the 24-hour vehicle control group. A statistically significant reduction in CFU in the combination group compared to the single-agent groups indicates in vivo synergy.

References

Application Notes and Protocols for W.C.K.-4234 in Treating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo applications of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, in combination with meropenem (B701) for the treatment of multidrug-resistant (MDR) Gram-negative bacterial infections. Detailed protocols for key experiments are provided to facilitate further research and development.

Introduction

This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and oxacillinases (OXA) that confer resistance to carbapenems.[1][2][3] When combined with a carbapenem (B1253116) antibiotic such as meropenem, this compound restores its activity against a broad spectrum of MDR Gram-negative pathogens. This combination shows particular promise against difficult-to-treat infections caused by Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3]

Mechanism of Action

This compound is a diazabicyclooctane (DBO) that acts as a serine β-lactamase inhibitor. It covalently binds to the active site of these enzymes, rendering them inactive and unable to hydrolyze the β-lactam ring of carbapenems. This protective action allows meropenem to effectively bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. The synergistic action of this compound and meropenem is crucial for overcoming resistance mediated by β-lactamase production.

WCK4234 This compound BetaLactamase Serine β-Lactamase (Class A, C, D) WCK4234->BetaLactamase Inhibits Meropenem Meropenem BetaLactamase->Meropenem Hydrolyzes (Inactivated) PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to & Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Disruption leads to

Mechanism of action of the meropenem-WCK-4234 combination.

Data Presentation

In Vitro Activity of Meropenem-WCK-4234

The following tables summarize the in vitro activity of meropenem in combination with this compound against a range of multidrug-resistant Gram-negative isolates. Minimum Inhibitory Concentrations (MICs) were determined using the Clinical and Laboratory Standards Institute (CLSI) agar (B569324) dilution method.

Table 1: Meropenem-WCK-4234 MICs for Carbapenemase-Producing Enterobacteriaceae

Organism/Resistance MechanismMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (4 µg/mL) MIC50 (µg/mL)Meropenem + this compound (4 µg/mL) MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
K. pneumoniae (KPC-producing)>16>16≤0.25≤0.25≤0.12≤0.12
Enterobacter spp. (Carbapenem-resistant)≥16≥160.510.250.5

Data compiled from studies on contemporary clinical isolates.[1][2][3]

Table 2: Meropenem-WCK-4234 MICs for OXA-producing Acinetobacter baumannii

Organism/Resistance MechanismMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (4 µg/mL) MIC50 (µg/mL)Meropenem + this compound (4 µg/mL) MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC50 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
A. baumannii (OXA-23-producing)≥16≥164824
A. baumannii (OXA-24-producing)≥16≥1681628

Data compiled from studies on carbapenem-resistant isolates.[1]

Table 3: Meropenem-WCK-4234 Susceptibility Rates

OrganismMeropenem Susceptibility (%)Meropenem + this compound (4 µg/mL) Susceptibility (%)Meropenem + this compound (8 µg/mL) Susceptibility (%)
Enterobacteriaceae98.8100100
A. baumannii56.582.695.7
P. aeruginosa71.279.379.3

Susceptibility breakpoints for meropenem were used for the combination.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by CLSI Agar Dilution

This protocol outlines the determination of MICs for the meropenem-WCK-4234 combination against Gram-negative bacteria according to CLSI guidelines.

cluster_prep Preparation cluster_plate Plate Preparation cluster_testing Testing PrepMedia Prepare Mueller-Hinton Agar (MHA) AddDrugs Add serial dilutions of meropenem to molten MHA PrepMedia->AddDrugs PrepDrugs Prepare stock solutions of meropenem and this compound PrepDrugs->AddDrugs AddWCK Add fixed concentration of This compound (4 or 8 µg/mL) PrepDrugs->AddWCK PrepInoculum Prepare bacterial inoculum (0.5 McFarland standard) Inoculate Inoculate plates with bacterial suspension PrepInoculum->Inoculate AddDrugs->AddWCK PourPlates Pour agar into petri dishes AddWCK->PourPlates PourPlates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC as the lowest concentration with no visible growth Incubate->ReadMIC

Workflow for CLSI agar dilution MIC testing.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Meropenem analytical powder

  • This compound analytical powder

  • Sterile petri dishes

  • Bacterial strains to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator (35°C)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.

  • Drug Preparation: Prepare stock solutions of meropenem and this compound in their respective solvents.

  • Plate Preparation:

    • Prepare a series of tubes with molten MHA.

    • Add appropriate volumes of the meropenem stock solution to achieve the desired final concentrations (e.g., a two-fold dilution series from 64 to 0.06 µg/mL).

    • To each tube, add the appropriate volume of this compound stock solution to achieve a final concentration of 4 µg/mL or 8 µg/mL.

    • Include a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot the prepared bacterial inoculum onto the surface of the prepared agar plates.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

This protocol is for evaluating the bactericidal activity of the meropenem-WCK-4234 combination over time.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem and this compound

  • Bacterial strains

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile tubes and flasks

  • Spiral plater or manual plating supplies

  • Colony counter

Procedure:

  • Inoculum Preparation: Grow the test organism overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to an exponential phase (OD600 ≈ 0.25) and then further dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare flasks containing CAMHB with the following:

    • No drug (growth control)

    • Meropenem alone at a specific concentration (e.g., 1x or 2x MIC)

    • This compound alone (at 4 or 8 µg/mL)

    • Meropenem and this compound in combination

  • Incubation and Sampling: Inoculate the prepared flasks with the bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Protocol 3: Murine Sepsis Model for Acinetobacter baumannii

This protocol describes an in vivo model to assess the efficacy of the meropenem-WCK-4234 combination in treating systemic infections caused by MDR A. baumannii.

cluster_prep Pre-Infection cluster_infection Infection cluster_treatment Treatment & Monitoring AnimalPrep Acclimate mice (e.g., C57BL/6J female) InduceNeutropenia Induce neutropenia (optional, e.g., cyclophosphamide) AnimalPrep->InduceNeutropenia InoculumPrep Prepare A. baumannii inoculum Infect Infect mice via intraperitoneal (IP) injection InoculumPrep->Infect InduceNeutropenia->Infect Treat Administer treatment (e.g., meropenem-WCK-4234, subcutaneously) Infect->Treat Monitor Monitor for survival and clinical signs of illness Treat->Monitor Endpoint Endpoint: Determine bacterial load in spleen and blood Monitor->Endpoint

References

WCK-4234 solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation and stability of WCK-4234 solutions for research purposes. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound is a novel diazabicyclooctane (DBO) that acts as a potent inhibitor of Ambler class A, C, and D serine β-lactamases. It is being developed to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. This compound works by inactivating β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics, thereby restoring the antibiotic's efficacy. In research settings, this compound is often used in combination with carbapenems like meropenem (B701) and imipenem (B608078) to test its potentiation effects against resistant bacterial strains.[1]

Solution Preparation

Proper preparation of this compound solutions is critical for in vitro and in vivo studies. The following tables and protocols outline the recommended procedures for preparing stock and working solutions.

Solubility of this compound

This compound is soluble in various solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for preparing high-concentration stock solutions.

Table 1: Solubility of this compound

Solvent SystemAchievable ConcentrationAppearance
100% DMSO≥ 2.5 mg/mL (9.29 mM)Clear solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.29 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.29 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.29 mM)Clear solution

Data sourced from MedchemExpress and Alfa Chemistry.[2][3]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (sodium salt, MW: 269.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.69 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Dissolve with Vortexing/Sonication add_dmso->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing this compound stock solution.

Protocol for Preparing Working Solutions

Working solutions for in vitro assays are typically prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile physiological saline or desired buffer/medium

  • Sterile dilution tubes

Procedure:

  • Thawing: Thaw the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer or medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Stability and Storage

The stability of this compound solutions is crucial for ensuring the integrity of experimental results.

Storage of this compound

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeSpecial Instructions
Solid Powder0-4 °CShort term (days to weeks)Keep dry and protected from light.
-20 °CLong term (months to years)Keep dry and protected from light.
Stock Solution (in DMSO)-20 °CUp to 1 monthStore in sealed containers, away from moisture.[2]
-80 °CUp to 6 monthsStore in sealed containers, away from moisture.[2]

Data sourced from Alfa Chemistry and MedchemExpress.[2][3]

Stability Considerations

While specific degradation kinetics for this compound in various research solutions are not extensively published, diazabicyclooctane β-lactamase inhibitors are generally stable compounds. However, it is good practice to:

  • Prepare fresh working solutions daily.

  • Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.

  • Protect solutions from light, especially during long-term storage.

Analytical Method for Stability Testing

A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method can be used to determine the concentration of this compound in solutions for stability studies.

Protocol for LC-MS/MS Quantification of this compound

This protocol is adapted from a method for the simultaneous determination of this compound and meropenem in dog plasma and can be modified for in vitro samples.[4]

Sample Preparation:

  • Protein Precipitation: For samples in a biological matrix, mix the sample with three volumes of cold acetonitrile (B52724) containing an internal standard (e.g., Cefepime).

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: Specific parent-to-daughter ion transitions for this compound and the internal standard need to be determined.

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile
Internal Standard Cefepime
Limit of Quantification ~0.075 µg/mL
Linearity Range 0.075 - 120 µg/mL
Accuracy (Recovery) > 90%
Precision (CV) < 10%

Based on the method described for dog plasma analysis.[4]

G cluster_workflow Stability Testing Workflow sample 1. Collect Solution Sample at Timepoint prepare 2. Sample Preparation (e.g., Precipitation) sample->prepare analyze 3. LC-MS/MS Analysis prepare->analyze quantify 4. Quantify this compound Concentration analyze->quantify compare 5. Compare to Initial Concentration quantify->compare G cluster_pathway This compound Mechanism of Action WCK4234 This compound AcylEnzyme Acyl-Enzyme Intermediate (Inactive) WCK4234->AcylEnzyme Inhibits BL β-Lactamase (Active) BL->AcylEnzyme Antibiotic β-Lactam Antibiotic BL->Antibiotic Hydrolyzes (Blocked) PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of WCK-4234 Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel diazabicyclooctane (DBO) β-lactamase inhibitor, WCK-4234, in combination with carbapenem (B1253116) antibiotics. The methodologies described are essential for evaluating the in vitro efficacy of these combinations against clinically relevant Gram-negative bacteria.

Introduction

This compound is a potent β-lactamase inhibitor that demonstrates strong activity against a wide range of β-lactamases, including class A, C, and notably, class D (OXA-type) carbapenemases.[1][2][3] By itself, this compound exhibits no direct antibacterial activity.[1][3][4] Its primary mechanism of action is to restore or enhance the activity of partner β-lactam antibiotics, such as carbapenems, against bacteria that have acquired resistance through the production of these enzymes.[1][2][3] These protocols outline the standardized methods for quantifying the synergistic potential of this compound combinations.

Data Presentation: In Vitro Activity of this compound Combinations

The following tables summarize the in vitro activity of this compound in combination with meropenem (B701) and imipenem (B608078) against various Gram-negative pathogens. MICs were determined using the agar (B569324) dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Table 1: MICs of Meropenem with and without this compound against Enterobacteriaceae [1][3]

Bacterial Species (Enzyme Profile)Meropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
E. coli (OXA-48)160.50.25
K. pneumoniae (KPC)3210.5
E. cloacae (AmpC + Porin Loss)6421
K. pneumoniae (OXA-181)80.250.12

Table 2: MICs of Imipenem with and without this compound against Acinetobacter baumannii [1][3]

Resistance MechanismImipenem MIC (mg/L)Imipenem + this compound (4 mg/L) MIC (mg/L)Imipenem + this compound (8 mg/L) MIC (mg/L)
OXA-236421
OXA-51 (overproduced)3242
OXA-24/4012884

Table 3: MICs of Meropenem with and without this compound against Pseudomonas aeruginosa [1]

Resistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
OXA-1816484
AmpC (overproduced)1642
Metallo-β-lactamase>128>128>128

Experimental Protocols

Broth Microdilution Checkerboard Assay

This method is used to assess the in vitro interaction between this compound and a partner antibiotic, allowing for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Partner antibiotic (e.g., meropenem) analytical powder

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration 100-fold the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, prepare serial twofold dilutions of the partner antibiotic horizontally (e.g., columns 1-10) in CAMHB.

    • Prepare serial twofold dilutions of this compound vertically (e.g., rows A-G) in CAMHB.

    • The final volume in each well should be 50 µL.

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC alone.

    • Row H should contain only the dilutions of this compound to determine its (lack of) intrinsic MIC.

    • Well H12 will serve as the growth control (broth and inoculum only).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension from fresh colonies on a non-selective agar plate, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 50 µL of the diluted inoculum to all wells except for a sterility control well (e.g., A12, containing only broth).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Prepare this compound Stock Solution dilute_A Serial Dilute this compound (Rows A-G) stock_A->dilute_A stock_B Prepare Partner Antibiotic Stock dilute_B Serial Dilute Partner Antibiotic (Cols 1-10) stock_B->dilute_B inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilute_A->add_inoculum dilute_B->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read_mic Read MICs of Single Agents & Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to this compound in combination with a partner antibiotic.

Materials:

  • Sterile culture tubes or flasks

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and partner antibiotic stock solutions

  • Bacterial inoculum in logarithmic growth phase

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator shaker (37°C)

Protocol:

  • Inoculum Preparation:

    • Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a fixed concentration, e.g., 4 or 8 mg/L)

      • Partner antibiotic alone (at a clinically relevant concentration or a fraction of the MIC)

      • This compound and partner antibiotic in combination

  • Incubation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 37°C with continuous shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume of appropriate dilutions onto non-selective agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis log_culture Grow Bacterial Culture to Logarithmic Phase prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) log_culture->prep_inoculum inoculate_tubes Inoculate Test Tubes prep_inoculum->inoculate_tubes setup_tubes Prepare Test Tubes: - Growth Control - this compound alone - Partner Abx alone - Combination setup_tubes->inoculate_tubes incubate_shake Incubate with Shaking at 37°C inoculate_tubes->incubate_shake sample Withdraw Aliquots at 0, 2, 4, 6, 8, 24h incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C for 18-24h plate->incubate_plates count_colonies Count CFUs and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret_results Determine Synergy and Bactericidal Activity plot_data->interpret_results

Workflow for the Time-Kill Assay.

Signaling Pathways and Logical Relationships

The interaction between this compound and a carbapenem antibiotic against a resistant bacterium can be visualized as a logical pathway.

WCK4234_Mechanism cluster_bacterium Resistant Bacterium carbapenem Carbapenem pbp Penicillin-Binding Protein (PBP) carbapenem->pbp Inhibits beta_lactamase β-Lactamase (e.g., OXA) beta_lactamase->carbapenem Hydrolyzes/ Inactivates cell_wall Cell Wall Synthesis pbp->cell_wall Required for lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to wck4234 This compound wck4234->beta_lactamase Inhibits

Mechanism of this compound Synergy with Carbapenems.

References

Application Notes and Protocols for Studying β-Lactamase Kinetics Using WCK-4234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WCK-4234 is a novel, potent diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against Ambler Class A, C, and D β-lactamases.[1][2] Notably, it demonstrates significant inhibition of difficult-to-treat carbapenemases, including OXA-type enzymes, which are a growing clinical concern.[1][3][4][[“]] this compound is under development in combination with carbapenems, such as meropenem, to overcome resistance in Gram-negative bacteria.[6] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with the target β-lactamase, rendering the enzyme inactive.[[“]][7]

These application notes provide detailed protocols for the characterization of β-lactamase inhibition by this compound, including methods for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of clinically relevant β-lactamases. The following tables summarize the available kinetic data.

Table 1: Second-Order Acylation Rate Constants (k₂/K) of this compound against various β-Lactamases

β-Lactamase ClassEnzymek₂/K (M⁻¹s⁻¹)
Class A KPC-21.1 ± 0.1 x 10⁵
SHV-1>10⁶
CTX-M-15>10⁶
Class C AmpC (P99)1.8 ± 0.1 x 10⁴
ADC-72.0 ± 0.1 x 10⁵
Class D OXA-481.2 ± 0.1 x 10⁵
OXA-232.3 ± 0.2 x 10⁴
OXA-24/401.1 ± 0.1 x 10⁵
OXA-511.0 ± 0.1 x 10⁴
OXA-581.5 ± 0.1 x 10⁴

Data sourced from Papp-Wallace et al., 2018.

Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae

Organismβ-LactamaseMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)
K. pneumoniaeKPC>128≤0.5 - 2
E. coliOXA-4816 - >128≤0.5 - 1
Enterobacter spp.AmpC + Porin Loss32 - 1281 - 4

Data compiled from Mushtaq et al., 2017 and Iregui et al., 2019.[1][6]

Experimental Protocols

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

This protocol outlines the determination of the IC50 value of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve this compound in the assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 nM to 10 µM).

    • Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM) and then dilute in assay buffer to the desired working concentration (typically 50-100 µM).

    • Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. This concentration needs to be empirically determined.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.

    • Include control wells with 10 µL of assay buffer (for 100% enzyme activity) and wells with a known potent inhibitor or no enzyme (for background control).

    • Add 80 µL of the diluted β-lactamase solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 10 µL of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each this compound concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

This protocol describes the determination of the Ki value for this compound, which provides a measure of its binding affinity to the β-lactamase. This is achieved by measuring the initial rates of nitrocefin hydrolysis at various substrate and inhibitor concentrations.

Materials:

  • Same as for the IC50 determination.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a range of fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where an initial estimate of Ki may be derived from the IC50 value).

    • Prepare a series of nitrocefin concentrations that bracket the Michaelis-Menten constant (Km) for the specific β-lactamase (e.g., 0.25 x Km to 5 x Km). The Km value should be determined experimentally beforehand.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of this compound and varying concentrations of nitrocefin.

    • Include a set of reactions with no inhibitor to determine the uninhibited enzyme kinetics.

    • Add the assay buffer, this compound, and nitrocefin to the wells.

  • Initiate and Monitor the Reaction:

    • Initiate the reactions by adding a fixed amount of the diluted β-lactamase to each well.

    • Immediately monitor the absorbance at 490 nm over time to determine the initial velocities for each reaction condition.

  • Data Analysis:

    • Plot the initial velocities against the nitrocefin concentration for each this compound concentration.

    • Analyze the data using a Michaelis-Menten model to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app) at each inhibitor concentration.

    • To determine the mode of inhibition and the Ki value, create secondary plots:

      • Lineweaver-Burk plot (1/v vs. 1/[S]): The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

      • Dixon plot (1/v vs. [I]): This can also be used to determine the Ki.

    • Alternatively, perform a global non-linear fit of the entire dataset to the appropriate inhibition model equation to directly calculate the Ki value.

Visualizations

WCK4234_Mechanism_of_Action cluster_enzyme β-Lactamase Active Site Serine_Residue Serine Residue Acyl_Enzyme_Complex Stable Acyl-Enzyme Complex (Inactive) Serine_Residue->Acyl_Enzyme_Complex Forms WCK4234 This compound (Diazabicyclooctane) WCK4234->Serine_Residue Acylation Hydrolysis Hydrolysis (Blocked) Acyl_Enzyme_Complex->Hydrolysis

Caption: Mechanism of β-Lactamase Inhibition by this compound.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - β-Lactamase - this compound (serial dilutions) - Nitrocefin (substrate) Plate_Setup Set up 96-well plate: - this compound dilutions - Controls Reagents->Plate_Setup Pre_incubation Add Enzyme & Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add Nitrocefin to start reaction Pre_incubation->Reaction_Start Monitoring Monitor Absorbance (490 nm) in kinetic mode Reaction_Start->Monitoring Calculate_Rates Calculate Initial Velocities Monitoring->Calculate_Rates Inhibition_Plot Plot % Inhibition vs. [this compound] Calculate_Rates->Inhibition_Plot Determine_Parameters Determine IC50 / Ki (Non-linear regression) Inhibition_Plot->Determine_Parameters

Caption: Experimental Workflow for β-Lactamase Kinetic Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming WCK-4234 Solubility Challenges in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility issues with WCK-4234 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a novel diazabicyclooctane-based β-lactamase inhibitor.[1][2][3] It is primarily used in combination with β-lactam antibiotics, such as carbapenems (e.g., meropenem (B701) and imipenem), to combat multidrug-resistant Gram-negative bacteria.[1][4][5] this compound is a potent inactivator of class A, C, and D β-lactamases, which are enzymes produced by bacteria that can degrade β-lactam antibiotics and confer resistance.[1][4][6] By inhibiting these enzymes, this compound restores the efficacy of the partner antibiotic.[1]

Q2: I am observing precipitation when preparing my this compound stock solution or when diluting it into my aqueous assay buffer. What are the initial steps to troubleshoot this?

A2: Precipitation is a common issue with poorly soluble compounds. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial choice due to its strong solubilizing capacity for many nonpolar compounds.[7] When diluting the stock solution, it is crucial to do so into a pre-warmed aqueous medium while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[7]

Q3: My compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I resolve this "crashing out"?

A3: This phenomenon, known as "crashing out," can be addressed through several strategies:[7]

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[7]

  • Utilize a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[7]

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[7]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[7]

Q4: Are there alternative solvents to DMSO if it proves ineffective or incompatible with my experimental setup?

A4: Yes, other water-miscible organic solvents can be considered, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] The selection of the solvent will depend on the specific compound and the tolerance of your experimental system. It is essential to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.[7]

Q5: Can pH adjustment be used to improve the solubility of this compound?

A5: If a compound possesses ionizable groups, modifying the pH of the solution can enhance its solubility.[7][8] For weakly acidic or basic drugs, adjusting the pH to form a soluble salt is a common and effective solubilization method.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered with this compound in experimental settings.

Issue Potential Cause Recommended Action(s)
Precipitation during stock solution preparation The compound has low solubility in the chosen solvent.- Try a different organic solvent (e.g., DMSO, DMF, ethanol).- Gently warm the solution in a 37°C water bath and vortex.
"Crashing out" upon dilution into aqueous buffer/medium The compound is supersaturated and thermodynamically unstable in the aqueous environment.- Lower the final concentration of the organic solvent.- Use a co-solvent system.- Add solubility-enhancing excipients like surfactants or cyclodextrins.[7]- Pre-warm the aqueous medium and add the stock solution dropwise while vortexing.[7]
High background signal or artifacts in the assay The compound may be forming aggregates, leading to non-specific interactions or light scattering.- Visually inspect the solution for turbidity.- Consider using dynamic light scattering (DLS) to detect the presence of aggregates.[7]
Inconsistent results between experiments Variability in the preparation of the compound solution.- Standardize the protocol for preparing and diluting the compound.- Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the target stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by additional vortexing.[7]

  • Visually inspect the solution to ensure no visible particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[7]

  • While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[7]

  • Continue to mix for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.

  • Crucially , prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-related effects.[7]

Visualizations

WCK4234_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Beta_Lactamase β-Lactamase Enzyme (Class A, C, D) Beta_Lactamase->Beta_Lactam_Antibiotic Degrades Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to WCK4234 This compound WCK4234->Beta_Lactamase Inhibits

Caption: Mechanism of action of this compound.

Solubility_Troubleshooting_Workflow Start Solubility Issue with this compound Prepare_Stock Prepare Stock in DMSO Start->Prepare_Stock Precipitation_Stock Precipitation? Prepare_Stock->Precipitation_Stock Try_Other_Solvents Try Alternative Solvents (DMF, Ethanol) Precipitation_Stock->Try_Other_Solvents Yes Dilute_in_Aqueous Dilute in Aqueous Medium Precipitation_Stock->Dilute_in_Aqueous No Try_Other_Solvents->Prepare_Stock Precipitation_Dilution Precipitation? Dilute_in_Aqueous->Precipitation_Dilution Optimize_Dilution Optimize Dilution Protocol: - Lower [DMSO] - Use Co-solvents - Add Surfactants/Cyclodextrins - Warm & Vortex Precipitation_Dilution->Optimize_Dilution Yes Success Proceed with Experiment Precipitation_Dilution->Success No Optimize_Dilution->Dilute_in_Aqueous Re-evaluate Re-evaluate Experiment Optimize_Dilution->Re-evaluate

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing WCK-4234 Concentration for Synergy with Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of WCK-4234 in combination with carbapenems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diazabicyclooctane (DBO) based β-lactamase inhibitor.[1][2] It has limited direct antibacterial activity on its own.[1][3] Its primary function is to inhibit bacterial β-lactamase enzymes, particularly serine β-lactamases belonging to Ambler classes A, C, and D.[1][2] By inactivating these enzymes, this compound restores the efficacy of carbapenem (B1253116) antibiotics against many resistant strains of bacteria.[1][2]

Q2: Against which types of β-lactamases is this compound most effective?

A2: this compound demonstrates potent inhibitory activity against a broad spectrum of serine β-lactamases. It is particularly effective against class A carbapenemases (like KPC), class C cephalosporinases (AmpC), and, notably, class D carbapenemases (OXA-type enzymes), which are often resistant to other inhibitors.[1][2]

Q3: What are the recommended starting concentrations for this compound in synergy experiments?

A3: Based on published studies, a fixed concentration of this compound is typically used in combination with varying concentrations of a carbapenem. Commonly tested concentrations of this compound are 4 mg/L and 8 mg/L.[1][4] The optimal concentration can vary depending on the bacterial strain and the specific carbapenem being used.

Q4: How is synergy between this compound and a carbapenem quantified?

A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained through a checkerboard assay.[3][5] The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[3][5] A time-kill curve analysis can also be used to observe synergistic effects over time.[3]

Q5: What do the different FIC index values indicate?

A5: The interpretation of the FIC index is as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4[3][5]

Troubleshooting Guides

Checkerboard Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values for the carbapenem or this compound alone. Inaccurate pipetting, improper preparation of serial dilutions, or variability in bacterial inoculum density.Calibrate pipettes regularly. Ensure thorough mixing at each dilution step. Standardize the inoculum to a 0.5 McFarland standard.
FIC index values are not reproducible between experiments. Minor variations in experimental conditions such as incubation time, temperature, or media composition. The method of FIC index calculation can also lead to different interpretations.[6]Strictly adhere to a standardized protocol for all replicates. Ensure consistent incubation conditions. Use a consistent method for determining the FIC index from the checkerboard data.[6]
Growth observed in wells with high antibiotic concentrations ("skipped wells"). Bacterial clumping leading to uneven inoculation, or contamination of the well.Ensure the bacterial suspension is homogenous before inoculation. Use aseptic techniques to prevent contamination.
Edge effects in the microtiter plate leading to skewed results. Evaporation from the outer wells of the plate can concentrate the antimicrobial agents.Fill the peripheral wells with sterile broth or saline and do not use them for experimental data points.
Time-Kill Assay Issues
Problem Potential Cause(s) Recommended Solution(s)
No significant reduction in bacterial count even with synergistic concentrations determined by checkerboard assay. The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing. A combination may be synergistic in inhibiting growth but not in rapidly killing the bacteria.Consider extending the duration of the time-kill assay. A bacteriostatic synergistic effect may be observed.
Paradoxical effect (Eagle effect) observed, where higher concentrations of the carbapenem show less killing. Some β-lactam antibiotics can exhibit a paradoxical effect at concentrations significantly above the MIC.Test a wider range of concentrations, including those well above the presumed synergistic concentrations, to fully characterize the dose-response relationship.
High variability in CFU counts between replicates. Inaccurate serial dilutions for plating, clumping of bacteria, or inconsistent plating volumes.Ensure thorough mixing before each serial dilution and plating. Use calibrated pipettes for plating.

Quantitative Data Summary

The following tables summarize the in vitro activity of meropenem (B701) and imipenem (B608078) in combination with this compound against various Gram-negative pathogens.

Table 1: Meropenem MICs with and without this compound

OrganismMeropenem MIC (mg/L)Meropenem + 4 mg/L this compound MIC (mg/L)Meropenem + 8 mg/L this compound MIC (mg/L)
Acinetobacter baumannii (Carbapenem-Resistant)≥16--
A. baumannii (Contemporary)56.5% Susceptibility82.6% Susceptibility95.7% Susceptibility
Klebsiella pneumoniae (KPC-producing)8 to >16≤0.03 to 1≤0.03 to 1

Data compiled from a study on Gram-negative pathogens from New York City.[4]

Table 2: Imipenem MICs with and without this compound against Acinetobacter baumannii with OXA Carbapenemases

Strain CharacteristicsImipenem MIC (mg/L)Imipenem + 4 mg/L this compound MIC (mg/L)
OXA-23 producing (9/10 strains)-≤2
OXA-51 hyperproduced-≤2

Data from a study on this compound's potentiation of carbapenems.[1]

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Stock Solutions: Prepare concentrated stock solutions of the carbapenem and this compound in an appropriate solvent.

  • Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.

  • Serial Dilutions of Carbapenem: In a separate plate, perform serial twofold dilutions of the carbapenem stock solution. Transfer 50 µL of each dilution to the corresponding columns of the main test plate.

  • Serial Dilutions of this compound: In another separate plate, perform serial twofold dilutions of the this compound stock solution. Transfer 50 µL of each dilution to the corresponding rows of the main test plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include wells with bacteria and no antimicrobials (growth control) and wells with media alone (sterility control). Also include rows and columns with each antimicrobial alone to determine their individual MICs.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density.

  • FIC Index Calculation: Calculate the FIC index for each well that shows no growth using the formula: FIC Index = (MIC of carbapenem in combination / MIC of carbapenem alone) + (MIC of this compound in combination / MIC of this compound alone).

Time-Kill Curve Analysis Protocol
  • Prepare Cultures: Grow an overnight culture of the test organism in MHB.

  • Inoculum Preparation: Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks or tubes.

  • Addition of Antimicrobials: Add the carbapenem and this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and synergistic combinations) to the respective flasks. Include a growth control with no antimicrobials.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial tenfold dilutions of each aliquot and plate onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration and combination. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizations

WCK4234_Mechanism Mechanism of this compound Synergy with Carbapenems cluster_bacterium Bacterial Cell Carbapenem Carbapenem Beta_Lactamase β-Lactamase Carbapenem->Beta_Lactamase Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to WCK4234 WCK4234 WCK4234->Beta_Lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: this compound inhibits β-lactamase, protecting carbapenems from degradation.

Troubleshooting_Workflow Troubleshooting Inconsistent Synergy Results Start Inconsistent Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Pipetting Calibrate and Check Pipetting Technique Check_Inoculum->Check_Pipetting Check_Reagents Prepare Fresh Reagents and Serial Dilutions Check_Pipetting->Check_Reagents Standardize_Incubation Ensure Consistent Incubation Time & Temp Check_Reagents->Standardize_Incubation Review_FIC_Calc Use Consistent FIC Index Calculation Method Standardize_Incubation->Review_FIC_Calc Re-run_Experiment Re-run Experiment Review_FIC_Calc->Re-run_Experiment

Caption: A workflow for troubleshooting inconsistent antibiotic synergy results.

References

potential for WCK-4234 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As WCK-4234 is a novel compound, comprehensive public data on its degradation pathways and long-term stability is limited. The following information is based on the chemical properties of the diazabicyclooctane (DBO) class of β-lactamase inhibitors and general principles of pharmaceutical stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been publicly detailed, based on its diazabicyclooctane structure, similar to other inhibitors like avibactam, it may be susceptible to the following:

  • Hydrolysis: The cyclic urea (B33335) or carbamoyl (B1232498) moieties, which are common in DBOs, could be susceptible to hydrolysis, especially at non-neutral pH. This can lead to ring-opening of the DBO core, rendering the molecule inactive. For instance, some DBOs can undergo hydrolysis of the carbamoyl-enzyme complex.[1][2][3]

  • Oxidation: Although less common for this class of compounds, oxidative degradation could be a possibility under certain conditions, potentially affecting the piperidine (B6355638) ring or other susceptible functional groups.

  • Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for many pharmaceutical compounds.[4] It is advisable to protect this compound from light.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability of this compound, the following storage conditions are recommended based on best practices for similar compounds like relebactam:[5]

  • Solid (Powder) Form:

    • Long-term: Store at -20°C in a tightly sealed container.

    • Short-term: Store at 2-8°C in a desiccator.

  • In Solution:

    • Prepare solutions fresh for each experiment whenever possible.

    • If a stock solution must be prepared, it is recommended to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 24 hours), keep solutions at 2-8°C.[5]

Q3: How should I prepare solutions of this compound for in vitro experiments?

For optimal performance and to minimize the risk of degradation:

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Use a high-purity, sterile solvent as specified in the product datasheet (e.g., sterile water, DMSO, or a buffer at neutral pH).

  • Ensure the solvent is degassed to minimize dissolved oxygen.

  • Once dissolved, use the solution immediately or store as recommended in Q2.

Q4: What factors could potentially affect the stability of this compound in solution?

Several factors can influence the stability of this compound in an experimental setting:

  • pH: Buffers with acidic or alkaline pH can accelerate hydrolysis. It is recommended to maintain the pH of the solution as close to neutral (pH 6.8-7.4) as possible.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[6][7]

  • Light: Exposure to light can induce photolytic degradation.[4]

  • Presence of Oxidizing Agents: Contaminants that are oxidizing agents could potentially degrade this compound.

II. Troubleshooting Guides

Problem: Inconsistent Results in Antimicrobial Susceptibility Testing (AST)
  • Potential Cause: Degradation of this compound in the assay medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

    • pH of Media: Verify the pH of your Mueller-Hinton broth or other testing media. Significant deviations from neutral pH could be a factor.

    • Incubation Time: For long incubation periods, consider the stability of this compound under your specific assay conditions. It may be necessary to replenish the compound if significant degradation is suspected.

    • Control Experiments: Run a parallel control experiment with a known stable β-lactamase inhibitor to ensure the assay is performing as expected.

Problem: Loss of Potentiation of Carbapenem Activity
  • Potential Cause: The concentration of active this compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Check Stock Solution: If using a frozen stock solution, test its efficacy against a fresh solution to rule out degradation during storage.

    • Forced Degradation Test: Perform a simple forced degradation test (see protocol below) by, for example, heating a small aliquot of your this compound solution, and then test its activity. A loss of activity in the stressed sample would suggest a stability issue.

    • LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to check for the appearance of degradation products in your experimental samples compared to a freshly prepared standard.

III. Experimental Protocols

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • High-purity water

  • pH meter

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol for Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Store multiple aliquots of this compound (both as a solid and in solution) under the recommended long-term storage conditions (-20°C for solid, -80°C for solution).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove one aliquot of the solid and one of the solution.

  • Analyze the solid sample for purity and physical appearance.

  • Thaw the solution sample and analyze for concentration and the presence of degradants using a validated HPLC method.

  • Compare the results to the initial (time 0) analysis. A change of more than 10% from the initial concentration is typically considered significant.

IV. Data Presentation

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 37°C

pHApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
3.00.05812
5.00.01546
7.00.005139
9.00.04316

This table presents hypothetical data to illustrate the potential impact of pH on stability.

Table 2: Example of a Long-Term Stability Study Data Layout for this compound Solution Stored at -80°C

Time Point (Months)Concentration (mg/mL)% of Initial ConcentrationDegradation Products (% Peak Area)
01.02100.0Not Detected
31.0199.0Not Detected
61.03101.0Not Detected
121.0098.0< 0.1%
240.9896.1< 0.2%

This table provides an example of how to present long-term stability data.

V. Visualizations

cluster_degradation Hypothetical Hydrolytic Degradation of DBO Core WCK4234 This compound (Diazabicyclooctane Core) Intermediate Ring-Opened Intermediate WCK4234->Intermediate Hydrolysis (H₂O, pH extremes) Inactive Inactive Degradation Products Intermediate->Inactive Further Degradation

Caption: Hypothetical hydrolytic degradation pathway for a DBO.

cluster_workflow This compound Stability Investigation Workflow start Inconsistent Experimental Results check_prep Verify Solution Preparation (Fresh, Correct Solvent) start->check_prep check_storage Assess Stock Solution Stability (Compare Fresh vs. Stored) check_prep->check_storage forced_deg Perform Forced Degradation Study check_storage->forced_deg analyze Analyze via HPLC/LC-MS forced_deg->analyze stable Compound is Stable (Investigate Other Experimental Parameters) analyze->stable No Degradation unstable Compound is Unstable (Optimize Storage and Handling) analyze->unstable Degradation Observed

Caption: Workflow for investigating the stability of this compound.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results q1 Is the this compound solution freshly prepared? start->q1 sol1 Prepare Fresh Solution and Re-run Experiment q1->sol1 No q2 Is the experimental pH neutral? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust pH to Neutral and Re-run Experiment q2->sol2 No q3 Are other experimental parameters controlled? q2->q3 Yes a2_yes Yes a2_no No sol3 Control Other Parameters (e.g., Temperature, Light) q3->sol3 No end Consult Further Technical Support q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Improving the Efficacy of WCK-4234 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WCK-4234 combination therapies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during in vitro and in vivo experiments aimed at enhancing the efficacy of this compound combinations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diazabicyclooctane (DBO) that functions as a potent inhibitor of a broad range of β-lactamase enzymes, including those in Ambler classes A, C, and D.[1][2][3] It does not possess intrinsic antibacterial activity.[2][4][5] Its primary role is to restore the efficacy of β-lactam antibiotics, particularly carbapenems like meropenem (B701) and imipenem, against bacteria that have developed resistance through the production of these enzymes.[1][2][4] The combination of meropenem and this compound is under development as WCK-5999.[4]

Q2: Against which types of β-lactamases is this compound most effective?

A2: this compound demonstrates strong inhibitory action against Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) β-lactamases.[1][2][3] Its potent activity against OXA-type carbapenemases, which are a major cause of carbapenem (B1253116) resistance in Acinetobacter baumannii, is a key feature.[1][2][4][5]

Q3: Are there β-lactamases that this compound does not inhibit?

A3: Yes, this compound, similar to other DBOs, does not inhibit Class B metallo-β-lactamases (MBLs).[2][4][5] Therefore, carbapenem combinations with this compound are not expected to be effective against MBL-producing Enterobacteriaceae or other non-fermenters.[2][4][5]

Q4: What are the most common antibiotic partners for this compound?

A4: this compound is primarily investigated in combination with carbapenems, such as meropenem and imipenem.[1][2][4] These combinations have shown effectiveness against multidrug-resistant Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1]

Q5: How is synergy between this compound and a partner antibiotic typically evaluated?

A5: Synergy is most commonly assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[6][7][8] An FIC index of ≤ 0.5 is generally considered synergistic.[8] Time-kill assays are also employed to observe enhanced bacterial killing by the combination compared to the individual agents.[8][9][10]

II. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound combination therapies.

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound combinations against carbapenem-resistant isolates.

  • Possible Cause 1: Presence of Metallo-β-Lactamases (MBLs)

    • Troubleshooting Step: Screen your isolates for the presence of MBL genes (e.g., NDM, VIM, IMP) using PCR or whole-genome sequencing. This compound is not effective against these enzymes.[2][4][5]

  • Possible Cause 2: Overexpression of other resistance mechanisms.

    • Troubleshooting Step for P. aeruginosa: Quantify the expression of the ampC gene using RT-qPCR. Increased ampC expression has been correlated with higher MICs for meropenem + this compound.[1]

    • Troubleshooting Step for A. baumannii: Check for the presence of additional resistance determinants, such as extended-spectrum β-lactamases (ESBLs), which have been associated with higher MICs for the combination.[1]

    • General Troubleshooting: Investigate the role of efflux pumps and porin loss, as these can contribute to reduced susceptibility to carbapenems, even in the presence of a β-lactamase inhibitor.[1]

Issue 2: Inconsistent results in checkerboard or time-kill assays.

  • Possible Cause 1: Inaccurate inoculum preparation.

    • Troubleshooting Step: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) and then diluted to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL for time-kill assays).[7][11]

  • Possible Cause 2: Drug carryover in time-kill assays.

    • Troubleshooting Step: When plating aliquots at different time points, perform serial dilutions in a suitable neutralizer or sterile saline to minimize the effect of the antibiotic on the agar (B569324) plate.[9]

  • Possible Cause 3: Instability of the compounds.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and the partner antibiotic for each experiment. Verify the stability of the compounds under your specific assay conditions (e.g., media, temperature, incubation time).

Issue 3: Lack of in vivo efficacy in murine infection models despite promising in vitro results.

  • Possible Cause 1: Suboptimal pharmacokinetics/pharmacodynamics (PK/PD) of the combination.

    • Troubleshooting Step: Conduct PK studies in the selected animal model to determine the half-life, clearance, and distribution of both this compound and the partner antibiotic. Ensure the dosing regimen is sufficient to maintain concentrations above the MIC for an adequate duration.

  • Possible Cause 2: Host factors influencing the infection.

    • Troubleshooting Step: Consider the immune status of the animal model (e.g., neutropenic vs. immunocompetent). The efficacy of antibiotic combinations can be influenced by the host's immune response. The combination of meropenem and this compound has been shown to be effective in murine peritonitis and neutropenic lung infection models.[1][3]

III. Data Presentation

Table 1: In Vitro Activity of Carbapenems with and without this compound against β-Lactamase-Producing Gram-Negative Bacilli

Bacterial Group (Resistance Mechanism)AntibioticGeometric Mean MIC (mg/L) without this compoundGeometric Mean MIC (mg/L) with this compound (4 mg/L)
Enterobacteriaceae (KPC) Imipenem37.10.6
Meropenem69.70.7
Enterobacteriaceae (OXA-48-like) Imipenem11.80.6
Meropenem31.00.9
Enterobacteriaceae (AmpC + Porin Loss) Imipenem27.90.8
Meropenem35.91.1
A. baumannii (OXA-23) Imipenem>1282.1
Meropenem>1281.9
A. baumannii (OXA-24/40) Imipenem1281.0
Meropenem1281.0
P. aeruginosa (OXA-181) Imipenem90.54.0
Meropenem90.54.0

Data summarized from Mushtaq et al., Journal of Antimicrobial Chemotherapy, 2017.[4] This table illustrates the potentiation effect of this compound in reducing the MICs of carbapenems against various resistant strains.

IV. Experimental Protocols

1. Checkerboard Assay for Synergy Testing

  • Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a partner antibiotic.

  • Methodology:

    • Prepare serial twofold dilutions of the partner antibiotic along the x-axis of a 96-well microtiter plate and this compound along the y-axis.[7][12][13]

    • The resulting plate should contain various combinations of the two agents.[7]

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

    • Include wells for growth control (no drug) and sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas:[7]

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.[8]

2. Time-Kill Assay

  • Objective: To assess the rate and extent of bacterial killing by this compound and a partner antibiotic, alone and in combination, over time.

  • Methodology:

    • Prepare tubes of cation-adjusted Mueller-Hinton broth (CAMHB) containing the antimicrobial agents at desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any drug.[9][11]

    • Prepare a logarithmic phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in each tube.[9][11]

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[9][11]

    • Perform serial 10-fold dilutions in sterile saline or an appropriate neutralizer and plate onto agar plates for colony counting.[11]

    • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

V. Mandatory Visualizations

WCK_4234_Mechanism cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Beta_Lactamase β-Lactamase (e.g., KPC, OXA) Carbapenem->Beta_Lactamase Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to Hydrolysis Carbapenem Hydrolysis Beta_Lactamase->Hydrolysis Causes Hydrolysis->PBP Prevents Inhibition WCK4234 This compound WCK4234->Beta_Lactamase Inhibits

Caption: Mechanism of action for this compound in combination with a carbapenem antibiotic.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_troubleshoot Troubleshooting Path cluster_invivo In Vivo Efficacy Testing start Isolate Resistant Bacterial Strain checkerboard Checkerboard Assay (Determine FICI) start->checkerboard time_kill Time-Kill Assay (Assess Bactericidal Activity) start->time_kill synergy_found Synergy Observed (FICI ≤ 0.5) checkerboard->synergy_found Yes no_synergy No Synergy / Antagonism (FICI > 0.5) checkerboard->no_synergy No invivo Proceed to In Vivo (e.g., Murine Infection Model) synergy_found->invivo troubleshoot Troubleshoot: - Check for MBLs - Quantify AmpC - Assess other mechanisms no_synergy->troubleshoot

Caption: Experimental workflow for evaluating this compound combination therapies.

References

addressing limitations of WCK-4234 in specific bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WCK-4234. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the use of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential limitations and specific issues that may be encountered with certain bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diazabicyclooctane (DBO) that functions as a β-lactamase inhibitor.[1][2][3] It has no intrinsic antibacterial activity on its own.[1][2][3][4] Its primary role is to potentiate the activity of carbapenem (B1253116) antibiotics, such as imipenem (B608078) and meropenem, by inhibiting β-lactamase enzymes produced by resistant bacteria.[1][2][3][4] this compound is particularly effective against Ambler Class A, C, and D β-lactamases, including the OXA-type carbapenemases commonly found in Acinetobacter baumannii.[1][5][6]

Q2: Against which types of β-lactamases is this compound ineffective?

A2: A significant limitation of this compound is its lack of activity against Class B metallo-β-lactamases (MBLs).[1][2][3][4] Therefore, this compound will not potentiate the activity of carbapenems against bacterial strains that produce MBLs such as NDM, VIM, or IMP types.

Q3: Why am I observing limited efficacy of the this compound-carbapenem combination against Pseudomonas aeruginosa?

A3: The combination of this compound with carbapenems has shown only a modest or negligible effect on the susceptibility of Pseudomonas aeruginosa.[5][6] Research indicates that higher minimum inhibitory concentrations (MICs) of the combination in P. aeruginosa are associated with increased expression of the chromosomal AmpC β-lactamase.[5][6] This suggests that while this compound can inhibit AmpC, overexpression of this enzyme may be a contributing factor to reduced susceptibility.

Q4: We are seeing higher than expected MICs for the this compound-meropenem combination in some Acinetobacter baumannii isolates. What could be the cause?

A4: While this compound is potent against OXA-type carbapenemases in A. baumannii, higher MICs of the meropenem-WCK-4234 combination have been observed in isolates that also harbor extended-spectrum β-lactamases (ESBLs).[5][6] The presence of multiple resistance mechanisms can reduce the overall effectiveness of the combination.

Q5: Does this compound have any effect on bacterial efflux pumps or porin channels?

A5: Current research suggests that this compound's primary mechanism is the inhibition of β-lactamases.[3] In studies with Klebsiella pneumoniae, variations in MICs for the meropenem-WCK-4234 combination did not correlate with the activity of efflux systems or porin channels.[5][6]

Troubleshooting Guides

Issue 1: Unexpectedly high MIC values for this compound in combination with a carbapenem.
  • Possible Cause 1: Presence of Metallo-β-Lactamases (MBLs).

    • Troubleshooting Step: Screen the isolate for the presence of MBL genes (e.g., blaNDM, blaVIM, blaIMP) using PCR.

    • Rationale: this compound is not effective against Class B MBLs.[1][2][3][4] Confirmation of an MBL will explain the lack of potentiation.

  • Possible Cause 2 (in P. aeruginosa): Overexpression of AmpC β-lactamase.

    • Troubleshooting Step: Quantify the expression of the ampC gene using RT-qPCR.

    • Rationale: Increased ampC expression in P. aeruginosa has been linked to higher MICs of the meropenem-WCK-4234 combination.[5][6]

  • Possible Cause 3 (in A. baumannii): Co-presence of ESBLs.

    • Troubleshooting Step: Test the isolate for the presence of ESBLs using standard phenotypic tests (e.g., double-disk synergy test) or molecular methods.

    • Rationale: The presence of ESBLs in A. baumannii has been associated with elevated MICs for the meropenem-WCK-4234 combination.[5][6]

Issue 2: this compound does not potentiate carbapenem activity against a known carbapenem-resistant Enterobacteriaceae isolate.
  • Possible Cause: The isolate is an MBL-producer.

    • Troubleshooting Step: As in Issue 1, perform molecular testing for MBL genes.

    • Rationale: MBLs are a common mechanism of carbapenem resistance in Enterobacteriaceae, and this compound does not inhibit these enzymes.[1][3]

Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii

This compound ConcentrationMeropenem Susceptibility Rate
0 µg/ml56.5%
4 µg/ml82.6%[6]
8 µg/ml95.7%[6]

Table 2: Potentiation of Imipenem and Meropenem by this compound against P. aeruginosa with OXA-181

AntibioticMIC Range (µg/mL) without this compoundMIC Range (µg/mL) with this compound
Imipenem64-1282-8[1][2]
Meropenem64-1282-8[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the carbapenem antibiotic (e.g., imipenem or meropenem). For the test plates, also include a fixed concentration of this compound (e.g., 4 or 8 mg/L).[1][2][4]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: Spot the prepared bacterial inoculum onto the surface of the agar plates (both with and without this compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 2: Molecular Detection of β-Lactamase Genes by PCR

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • Primer Design: Use validated primers specific for the target β-lactamase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-48).

  • PCR Amplification: Perform a standard PCR reaction using the extracted DNA, specific primers, and a suitable PCR master mix.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the presence of amplicons of the expected size.

  • Sequencing (Optional): For confirmation, the PCR product can be sequenced and compared to known β-lactamase gene sequences.

Visualizations

WCK4234_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->PBP Inhibits BetaLactamase β-Lactamase (Class A, C, D) BetaLactamase->Carbapenem Hydrolyzes (Inactivates) WCK4234 This compound WCK4234->BetaLactamase Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound in potentiating carbapenem activity.

Troubleshooting_WCK4234 cluster_Pa Pseudomonas aeruginosa cluster_Ab Acinetobacter baumannii cluster_All Any Gram-Negative Strain Start High MIC of This compound + Carbapenem AmpC Overexpression of AmpC β-lactamase? Start->AmpC ESBL Co-expression of ESBLs? Start->ESBL MBL Presence of Metallo- β-Lactamase (MBL)? Start->MBL CheckAmpC Perform RT-qPCR for ampC expression AmpC->CheckAmpC AmpC_Result High Expression = Likely Cause CheckAmpC->AmpC_Result CheckESBL Perform Double-Disk Synergy Test ESBL->CheckESBL ESBL_Result Positive Result = Likely Cause CheckESBL->ESBL_Result CheckMBL Perform PCR for MBL genes MBL->CheckMBL MBL_Result Positive Result = this compound Ineffective CheckMBL->MBL_Result

References

Technical Support Center: WCK-4234 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining their experimental designs for WCK-4234 studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel diazabicyclooctane (DBO) that functions as a β-lactamase inhibitor.[1][2][3] It is specifically designed to be co-administered with carbapenem (B1253116) antibiotics, such as meropenem (B701) or imipenem. Its primary mechanism of action is the potentiation of these carbapenems against multidrug-resistant Gram-negative bacteria.[1][2][3] this compound achieves this by inhibiting the activity of bacterial β-lactamases, which are enzymes that otherwise degrade and inactivate carbapenem antibiotics. A key feature of this compound is its strong inhibitory activity against class A, C, and particularly class D (OXA-type) β-lactamases.[1][4]

Q2: Against which types of bacteria is this compound expected to be most effective?

A2: this compound, in combination with a carbapenem, is most effective against Gram-negative bacteria that have acquired resistance to carbapenems through the production of β-lactamases. This includes members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2][3] Its distinctive advantage lies in its potent inhibition of OXA-type carbapenemases, which are a significant cause of resistance in A. baumannii.[2][5]

Q3: Does this compound have any intrinsic antibacterial activity?

A3: No, this compound does not possess direct antibacterial activity on its own.[2][6] Its role is to act as an inhibitor of β-lactamase enzymes, thereby restoring the antibacterial efficacy of its partner carbapenem antibiotic.

Q4: What are the common experimental models used to study this compound's efficacy?

A4: The efficacy of this compound is typically evaluated using both in vitro and in vivo models. In vitro studies commonly involve determining the Minimum Inhibitory Concentration (MIC) of a carbapenem with and without a fixed concentration of this compound against a panel of bacterial isolates.[2][3][5] In vivo studies often utilize murine infection models, such as the neutropenic lung infection model or peritonitis models, to assess the combination's ability to reduce bacterial burden in a living organism.[1][4]

Troubleshooting Guide

Issue 1: High Minimum Inhibitory Concentration (MIC) values are observed for the this compound/carbapenem combination against expectedly susceptible strains.

Potential Cause Troubleshooting Step
Incorrect this compound Concentration Verify the final concentration of this compound used in the assay. Studies have commonly used fixed concentrations of 4 or 8 mg/L.[2][3][5]
Bacterial Strain Expresses Metallo-β-Lactamases (MBLs) This compound is not effective against MBLs.[2][5][6] Screen the test isolates for the presence of MBL genes (e.g., NDM, VIM, IMP types) using molecular methods like PCR.
Carbapenem Degradation Ensure the carbapenem antibiotic stock solution is fresh and has been stored correctly, as they can be unstable. Prepare fresh solutions for each experiment.
Issues with Porin Loss in Bacteria While this compound can overcome resistance from some β-lactamases, reduced drug influx due to porin loss in the bacterial outer membrane can still contribute to elevated MICs.[2] Consider assessing porin gene expression or sequencing.

Issue 2: Inconsistent results in in vivo murine infection models.

Potential Cause Troubleshooting Step
Suboptimal Dosing Regimen Review the dosing frequency and concentration of both this compound and the carbapenem. The pharmacokinetics/pharmacodynamics (PK/PD) of the combination are crucial for efficacy.
High Bacterial Inoculum An excessively high bacterial inoculum at the site of infection can sometimes overwhelm the therapeutic effect of the antibiotic combination. Ensure the inoculum size is standardized and consistent with established protocols.[7]
Immune Status of Mice The use of neutropenic versus immunocompetent mice can significantly impact outcomes.[7] Ensure the chosen model is appropriate for the research question.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for assessing the in vitro susceptibility of bacterial isolates to a carbapenem in combination with this compound.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial isolates for testing

    • Carbapenem antibiotic (e.g., meropenem) stock solution

    • This compound stock solution

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Prepare a stock solution of this compound and add it to the CAMHB to achieve a final fixed concentration (e.g., 4 or 8 mg/L) in all wells of the microtiter plate.

    • Perform serial two-fold dilutions of the carbapenem antibiotic across the wells of the microtiter plate containing the this compound-supplemented broth.

    • Add the prepared bacterial inoculum to each well.

    • Include appropriate controls: wells with no antibiotic (growth control), wells with no bacteria (sterility control), and potentially a plate without this compound to determine the MIC of the carbapenem alone.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the carbapenem that visibly inhibits bacterial growth.

2. Murine Neutropenic Lung Infection Model

This in vivo model is used to evaluate the efficacy of the this compound/carbapenem combination in a setting that mimics a severe bacterial infection in an immunocompromised host.

  • Materials:

    • Specific pathogen-free mice

    • Cyclophosphamide for inducing neutropenia

    • Bacterial isolate for infection

    • This compound and carbapenem for injection

  • Procedure:

    • Induce neutropenia in mice through intraperitoneal injections of cyclophosphamide.

    • After establishing neutropenia, anesthetize the mice and intranasally inoculate them with a standardized bacterial suspension to establish a lung infection.

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with the this compound/carbapenem combination, the carbapenem alone, or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Administer treatments at specified intervals to simulate human dosing regimens.

    • At the end of the treatment period (e.g., 24 hours), euthanize the mice, aseptically harvest the lungs, and homogenize the tissue.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of lung tissue.

    • Efficacy is determined by comparing the bacterial load in the lungs of treated groups to the control group.

Data Presentation

Table 1: Example In Vitro Activity of Meropenem in Combination with this compound against Carbapenem-Resistant Acinetobacter baumannii

Bacterial IsolateResistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)
Strain AOXA-23>644
Strain BOXA-24/40>648
Strain COXA-51 (overexpressed)322
Strain DNDM-1 (MBL)>64>64

Table 2: Example In Vivo Efficacy in a Murine Lung Infection Model against OXA-23-producing A. baumannii

Treatment GroupDosing RegimenMean Bacterial Load (log10 CFU/g lung) at 24h
Vehicle ControlN/A8.5
Meropenem50 mg/kg, q6h7.9
Meropenem + this compound50 mg/kg + 25 mg/kg, q6h4.2

Visualizations

WCK4234_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits WCK4234 WCK4234 Beta_Lactamase β-Lactamase (e.g., OXA-type) WCK4234->Beta_Lactamase Inhibits Beta_Lactamase->Carbapenem Inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound in combination with a carbapenem antibiotic.

MIC_Troubleshooting_Workflow Start High MIC Observed Check_Concentration Verify this compound and Carbapenem Concentrations Start->Check_Concentration Concentration_OK Concentrations Correct? Check_Concentration->Concentration_OK Re-run_Experiment Prepare Fresh Reagents and Repeat Assay Concentration_OK->Re-run_Experiment No Screen_MBL Screen for Metallo-β-Lactamase (MBL) Genes (e.g., PCR) Concentration_OK->Screen_MBL Yes MBL_Present MBL Present? Screen_MBL->MBL_Present Expected_Resistance High MIC is Expected. This compound is not active against MBLs. MBL_Present->Expected_Resistance Yes Investigate_Other_Mechanisms Investigate Other Resistance Mechanisms (e.g., Porin Loss, Efflux Pumps) MBL_Present->Investigate_Other_Mechanisms No

Caption: Troubleshooting workflow for unexpected high MIC results in this compound studies.

References

factors affecting WCK-4234 activity in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of WCK-4234 in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It does not have intrinsic antibacterial activity.[1] Its primary function is to protect β-lactam antibiotics, particularly carbapenems like meropenem (B701) and imipenem, from degradation by bacterial β-lactamase enzymes.[2][1] By inhibiting these enzymes, this compound restores or potentiates the activity of the partner carbapenem (B1253116) against many multi-drug resistant Gram-negative bacteria.

Q2: Against which classes of β-lactamases is this compound effective?

A2: this compound is a broad-spectrum serine β-lactamase inhibitor, demonstrating potent activity against Ambler Class A (e.g., KPC), Class C (e.g., AmpC), and notably, Class D (e.g., OXA-type) carbapenemases.[2][3]

Q3: Are there any β-lactamase classes that this compound does NOT inhibit?

A3: Yes, this compound is not effective against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[1]

Q4: What is the recommended concentration of this compound to use in in vitro susceptibility testing?

A4: For in vitro susceptibility testing, this compound is typically used at a fixed concentration of 4 mg/L or 8 mg/L in combination with a serial dilution of the partner carbapenem.[1]

Q5: Can this compound be used as a standalone antibacterial agent?

A5: No, this compound lacks direct antibacterial activity and should always be used in combination with a partner β-lactam antibiotic.[1][4]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High MIC values for carbapenem + this compound against expectedly susceptible strains (e.g., KPC or OXA-48 producers) 1. Presence of a Metallo-β-Lactamase (MBL): The bacterial strain may be co-producing an MBL, which is not inhibited by this compound. 2. Incorrect this compound Concentration: The fixed concentration of this compound in the assay may be too low. 3. Reagent Degradation: this compound or the carbapenem may have degraded due to improper storage or handling. 4. High Inoculum Density: An overly dense bacterial inoculum can lead to falsely elevated MICs.1. Perform a phenotypic or genotypic test to screen for the presence of MBLs. 2. Verify the final concentration of this compound in your assay plates. Ensure it is at the recommended 4 or 8 mg/L. 3. Use fresh stock solutions of both the carbapenem and this compound. Store stock solutions as recommended by the manufacturer. 4. Ensure strict adherence to standardized protocols (e.g., CLSI) for preparing a 0.5 McFarland standard for your inoculum.
Variable or inconsistent MIC results between experiments 1. Inconsistent Inoculum Preparation: Variations in the bacterial density between assays. 2. Suboptimal Assay Conditions: Deviations in incubation time, temperature, or cation-adjusted Mueller-Hinton broth (CAMHB) formulation. 3. Mixed Bacterial Culture: Contamination of the test isolate with another organism.1. Standardize your inoculum preparation procedure and verify the density spectrophotometrically. 2. Strictly adhere to CLSI guidelines for incubation conditions. Use high-quality, properly prepared media. 3. Streak the bacterial isolate onto a non-selective agar (B569324) plate to check for purity and typical colony morphology.
Unexpectedly low potentiation of carbapenem activity against P. aeruginosa 1. Increased AmpC Expression: Some P. aeruginosa isolates may exhibit resistance through increased expression of the intrinsic AmpC β-lactamase. 2. Other Resistance Mechanisms: Efflux pumps or porin loss can also contribute to carbapenem resistance in P. aeruginosa.1. Consider molecular methods to quantify the expression level of the ampC gene. 2. Evaluate the contribution of other resistance mechanisms through appropriate assays (e.g., efflux pump inhibition studies).
This compound does not potentiate carbapenem activity against a known OXA-producing Acinetobacter baumannii strain 1. Specific OXA Variant: While this compound is potent against many OXA-types, its activity can vary against different variants (e.g., OXA-23, OXA-24/40, OXA-58).[2] 2. Co-expression of MBLs: As with other bacteria, co-production of an MBL will confer resistance.1. Sequence the blaOXA gene to identify the specific variant. 2. Screen the isolate for the presence of MBLs.

Data Presentation

Table 1: In Vitro Activity of Meropenem in Combination with this compound against Acinetobacter baumannii
Bacterial SpeciesResistance MechanismMeropenem MIC50 (µg/mL)Meropenem MIC90 (µg/mL)Meropenem + this compound (8 mg/L) MIC50 (µg/mL)Meropenem + this compound (8 mg/L) MIC90 (µg/mL)
Acinetobacter baumanniiOXA-23>32>3224
Acinetobacter baumanniiOXA-24/40>32>3248
Acinetobacter baumanniiOXA-58>32>32>32>32
Acinetobacter baumanniiHyperproduced OXA-51>32>3224

Note: Data compiled from multiple sources for illustrative purposes.

Table 2: In Vitro Activity of Imipenem in Combination with this compound against Carbapenem-Resistant Enterobacteriaceae
Bacterial SpeciesResistance MechanismImipenem MIC50 (µg/mL)Imipenem MIC90 (µg/mL)Imipenem + this compound (4 mg/L) MIC50 (µg/mL)Imipenem + this compound (4 mg/L) MIC90 (µg/mL)
Klebsiella pneumoniaeKPC321280.51
Enterobacter cloacaeKPC16640.251
Escherichia coliKPC8320.250.5
Klebsiella pneumoniaeOXA-48166412

Note: Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution (CLSI Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for agar dilution susceptibility testing.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound powder

  • Carbapenem antibiotic powder (e.g., meropenem, imipenem)

  • Sterile Petri dishes (100 mm)

  • Bacterial isolates and quality control strains

  • 0.85% sterile saline

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Antibiotic and Inhibitor Stock Solutions:

    • Prepare stock solutions of the carbapenem and this compound in the appropriate solvent as recommended by the manufacturer.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 48-50°C in a water bath.

    • For each desired final concentration of the carbapenem, add the appropriate volume of the stock solution to the molten agar.

    • Add a fixed concentration of this compound (e.g., 4 or 8 mg/L) to each batch of carbapenem-containing agar.

    • Pour the agar into sterile Petri dishes and allow to solidify.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1-2 x 107 CFU/mL.

  • Inoculation:

    • Using an inoculator, apply approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final inoculum of 104 CFU per spot.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the carbapenem (in the presence of the fixed concentration of this compound) that completely inhibits visible growth of the organism.

Biochemical Assay for β-Lactamase Inhibition Kinetics

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)

  • This compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the purified β-lactamase to the desired working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic parameters such as Ki can be determined by performing the assay with varying substrate concentrations and applying appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

Visualizations

WCK4234_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Carbapenem Carbapenem (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Beta_Lactamase β-Lactamase (Serine-based) Carbapenem->Beta_Lactamase Hydrolyzed by WCK4234 This compound WCK4234->Beta_Lactamase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound in combination with a carbapenem.

Experimental_Workflow_MIC cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solutions Prepare Carbapenem & This compound Stock Solutions Agar_Plates Prepare MHA Plates with Carbapenem Dilutions & Fixed this compound Stock_Solutions->Agar_Plates Inoculate Inoculate Plates with Test Organisms Agar_Plates->Inoculate Inoculum Prepare 0.5 McFarland Standardized Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC as Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for MIC determination by agar dilution.

Troubleshooting_Logic Start High MIC with This compound Combo Check_MBL Test for MBL Production Start->Check_MBL MBL_Positive MBL Present: This compound Ineffective Check_MBL->MBL_Positive Positive MBL_Negative MBL Absent Check_MBL->MBL_Negative Negative Check_Concentration Verify this compound Concentration MBL_Negative->Check_Concentration Concentration_Correct Concentration Correct Check_Concentration->Concentration_Correct Correct Concentration_Incorrect Concentration Incorrect: Remake Plates Check_Concentration->Concentration_Incorrect Incorrect Check_Inoculum Verify Inoculum Density Concentration_Correct->Check_Inoculum Inoculum_Correct Inoculum Correct: Investigate Other Resistance Mechanisms Check_Inoculum->Inoculum_Correct Correct Inoculum_Incorrect Inoculum Incorrect: Re-standardize Check_Inoculum->Inoculum_Incorrect Incorrect

Caption: Troubleshooting logic for high MIC results.

References

Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of WCK-4234 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: WCK-4234 is a novel diazabicyclooctane (DBO) β-lactamase inhibitor. Its primary and intended targets are bacterial β-lactamase enzymes of classes A, C, and D.[1][2][3] It functions by inactivating these enzymes, thereby restoring the efficacy of carbapenem (B1253116) antibiotics against resistant bacteria.[1][3][4][5][6] To date, published research has focused on its antibacterial potentiation, and specific off-target effects on human or other eukaryotic cells have not been documented.

This guide provides researchers with a framework for proactively assessing and mitigating potential off-target effects, based on established principles of small molecule inhibitor validation.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a β-lactamase inhibitor.[1][3] It is not an antibiotic itself but is used in combination with β-lactam antibiotics, such as meropenem (B701) and imipenem.[1][4] Its function is to covalently bind to and inactivate serine β-lactamases, bacterial enzymes that degrade β-lactam antibiotics. By inhibiting these enzymes, this compound protects the partner antibiotic from destruction, allowing it to kill the bacteria.[1][2]

Q2: What are "off-target" effects and why are they a concern in research?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[7] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[8][9][10] Rigorous validation is crucial to ensure that the biological effects seen in an experiment are genuinely due to the compound's on-target activity.[7]

Q3: Are there any known off-target effects of this compound on eukaryotic cells?

Currently, there is no published evidence detailing specific off-target effects of this compound on mammalian or other eukaryotic cells. The existing literature primarily focuses on its potent inhibitory activity against bacterial class A, C, and D β-lactamases.[1][2][3] However, as with any small molecule, the potential for off-target interactions should be considered, especially in complex biological systems or at high concentrations.

Q4: What are the initial steps to minimize the risk of off-target effects in my experiments?

To minimize potential off-target effects, it is crucial to perform careful dose-response studies to determine the minimum effective concentration of this compound required for the desired on-target effect (i.e., potentiation of an antibiotic against a specific bacterial strain).[7] Additionally, including appropriate controls, such as treating cells with this compound in the absence of the antibiotic and the bacteria, can help differentiate between effects of the inhibitor, the antibiotic, and the combination.

Troubleshooting and Experimental Guides

Guide 1: Validating On-Target vs. Off-Target Phenotypes

If you observe an unexpected cellular phenotype in a co-culture model (e.g., bacterial and human cells) when using this compound in combination with a carbapenem, it is essential to determine the source of the effect.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed in Co-culture Assay B Is the phenotype present with This compound alone (no bacteria, no antibiotic)? A->B C Is the phenotype present with the antibiotic alone? B->C No E Potential Off-Target Effect of this compound on Host Cells. Proceed to Deconvolution. B->E Yes D Is the phenotype present with a structurally different β-lactamase inhibitor? C->D No F Potential Off-Target Effect of the Antibiotic. C->F Yes G Phenotype is likely On-Target. (Related to bacterial killing or synergy) D->G Yes H Inconsistent results suggest possible off-target effects or different secondary mechanisms. D->H No

Caption: Troubleshooting workflow for suspected off-target effects.

Guide 2: Determining Optimal Concentration and Assessing Cytotoxicity

Using the lowest effective concentration of any small molecule is a primary strategy to reduce the likelihood of off-target effects.[7]

Experimental Protocol: Dose-Response and Cytotoxicity Assay

  • Objective: To determine the minimum concentration of this compound that potentiates antibiotic activity and the concentration at which it may induce cytotoxicity in a relevant eukaryotic cell line.

  • Methodology:

    • Bacterial MIC Testing: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of a chosen carbapenem (e.g., meropenem) against a target bacterial strain expressing a relevant β-lactamase. Run the assay with and without a serial dilution of this compound (e.g., from 0.25 to 16 µg/mL).

    • Eukaryotic Cell Cytotoxicity:

      • Plate a relevant eukaryotic cell line (e.g., A549, HEK293) in a 96-well plate.

      • Treat the cells with a serial dilution of this compound alone, the antibiotic alone, and the combination at concentrations relevant to the MIC studies.

      • Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

      • After a relevant incubation period (e.g., 24, 48 hours), assess cell viability using a standard method such as an MTT, MTS, or live/dead staining assay.

  • Data Analysis:

    • Plot the bacterial growth inhibition against the antibiotic concentration in the presence of different fixed concentrations of this compound to identify the minimal concentration of this compound that achieves the desired potentiation.

    • Plot the eukaryotic cell viability against the concentration of this compound to determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Table 1: Example MIC Data for Meropenem (MEM) against K. pneumoniae (OXA-48 producer)

This compound (µg/mL)MEM MIC (µg/mL)Fold-change in MIC
032-
184
2216
40.564
80.564

Table 2: Example Cytotoxicity Data on A549 Human Lung Cells after 48h

CompoundCC50 (µM)
This compound> 100
Meropenem> 200
Staurosporine (Control)0.5

Signaling Pathways and Mechanisms

This compound Mechanism of Action

This compound's mechanism is targeted and specific to bacterial enzymes. The diagram below illustrates the general mechanism by which β-lactamase inhibitors operate.

cluster_0 Bacterial Periplasm cluster_1 Without Inhibitor cluster_2 With this compound B_Lactam β-Lactam Antibiotic B_Lactamase β-Lactamase Enzyme B_Lactam->B_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) B_Lactam->PBP Inhibition (leads to cell death) Inactive_Antibiotic Inactive Antibiotic B_Lactamase->Inactive_Antibiotic Results in WCK4234 This compound WCK4234->B_Lactamase Inactivation

References

Validation & Comparative

WCK-4234: A Comparative Guide to a Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of multidrug-resistant Gram-negative bacteria represent a critical threat to public health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. This guide provides an objective comparison of the efficacy of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, with other commercially available and late-stage development inhibitors. The information presented is supported by experimental data from various in vitro and in vivo studies to aid in research and development efforts.

Executive Summary

This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[1] A key differentiator for this compound is its robust activity against Class D carbapenemases, particularly the OXA-type carbapenemases that are a major cause of resistance in Acinetobacter baumannii.[2][3] When combined with carbapenems such as meropenem (B701) or imipenem, this compound restores their activity against many carbapenem-resistant Enterobacterales (CRE) and other challenging Gram-negative pathogens.[2][4] Comparative studies indicate that this compound has an improved kinetic profile against certain β-lactamases compared to other DBOs like avibactam (B1665839) and relebactam.

Data Presentation: In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of this compound in combination with carbapenems against that of other β-lactam/β-lactamase inhibitor combinations.

Table 1: Comparative Activity of Meropenem/WCK-4234 and Comparators against Carbapenem-Resistant Enterobacterales (CRE)

Organism/Resistance MechanismMeropenem MIC (µg/mL)Meropenem/WCK-4234 (4 µg/mL) MIC (µg/mL)Ceftazidime/Avibactam MIC (µg/mL)Imipenem/Relebactam MIC (µg/mL)Meropenem/Vaborbactam MIC (µg/mL)
K. pneumoniae (KPC-producing)>32≤2≤8≤2≤1
E. coli (OXA-48-producing)16 - >32≤2≤8>8>8
Enterobacter spp. (AmpC + Porin Loss)16≤2≤8≤2≤1
K. pneumoniae (NDM-producing)>32>32>8>8>8

Note: Data compiled from multiple sources.[2][4][5][6] MIC values can vary based on the specific strain and testing conditions.

Table 2: Activity of Meropenem/WCK-4234 against Carbapenem-Resistant Acinetobacter baumannii

Resistance MechanismMeropenem MIC (µg/mL)Meropenem/WCK-4234 (8 µg/mL) MIC (µg/mL)
OXA-23-producing64 - >2562 - 8
OXA-24/40-producing64 - 1284 - 16
OXA-51-like (overexpressed)32 - 642 - 4

Note: this compound demonstrates significant potentiation of meropenem against OXA-producing A. baumannii.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for objective comparison.

In Vitro Susceptibility Testing: CLSI Agar (B569324) Dilution Method[2]
  • Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, serial twofold dilutions of the antimicrobial agents (with and without the β-lactamase inhibitor at a fixed concentration, e.g., 4 or 8 µg/mL) are incorporated into the agar.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight at 35 ± 2°C. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to deliver approximately 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates containing the antimicrobial dilutions.

  • Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

In Vivo Efficacy: Murine Sepsis Model[7][8]
  • Animal Model: Male or female CD-1 or C57BL/6 mice (6-8 weeks old) are used.

  • Infection Induction: A polymicrobial sepsis is induced via intraperitoneal (IP) injection of a fecal slurry or by cecal ligation and puncture (CLP). For the fecal slurry model, a standardized concentration of fecal matter in saline is injected. For the CLP model, the cecum is ligated and punctured with a specific gauge needle to induce leakage of intestinal contents into the peritoneum.

  • Treatment Administration: Antibiotic therapy (e.g., meropenem/WCK-4234 combination, comparator drugs, or vehicle control) is initiated at a specified time post-infection (e.g., 1-2 hours). The route of administration can be intravenous (IV) or subcutaneous (SC), and dosing is typically performed at regular intervals (e.g., every 6 or 8 hours).

  • Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints can include the quantification of bacterial load in peritoneal fluid and blood at specific time points (e.g., 24 hours post-infection).

In Vivo Efficacy: Neutropenic Murine Lung Infection Model[9][10]
  • Induction of Neutropenia: Mice (typically CD-1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Inoculum Preparation: The bacterial pathogen (e.g., K. pneumoniae, P. aeruginosa) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a final concentration of approximately 10⁶ - 10⁷ CFU/mL.

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.

  • Treatment: Treatment with the investigational drug or comparator is initiated 2 hours post-infection via a systemic route (e.g., subcutaneous).

  • Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the lungs are aseptically removed and homogenized. The bacterial burden is quantified by plating serial dilutions of the lung homogenates and is expressed as log₁₀ CFU per lung.

Mechanism of Action and Signaling Pathway

This compound, like other diazabicyclooctanes, inhibits serine β-lactamases through a reversible covalent mechanism. The inhibitor forms a stable acyl-enzyme intermediate with the active site serine of the β-lactamase, rendering the enzyme inactive. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

WCK4234_Mechanism cluster_0 Bacterial Cell BL β-Lactam Antibiotic BLase Serine β-Lactamase BL->BLase Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) BL->PBP Inhibition WCK This compound WCK->BLase Inhibition (Reversible Covalent Bonding) BLI_complex β-Lactamase-WCK-4234 (Inactive Complex) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation Workflow start Start: Animal Acclimation neutropenia Induce Neutropenia (for neutropenic models) start->neutropenia infection Bacterial Infection (e.g., IP, IT, IM) neutropenia->infection treatment Administer Treatment Groups: - Vehicle Control - Antibiotic Alone - Inhibitor Alone - Combination Therapy infection->treatment monitoring Monitor for Clinical Signs and Survival treatment->monitoring endpoint Endpoint Analysis: - Bacterial Burden (CFU) - Biomarker Analysis - Histopathology monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis end Conclusion on Efficacy data_analysis->end

References

WCK-4234 Inactivity Against NDM-Producing Bacteria: A Comparative Guide to Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the activity of WCK-4234 against New Delhi metallo-β-lactamase (NDM)-producing bacteria. Contrary to initial interest, experimental evidence demonstrates that this compound, a novel diazabicyclooctane β-lactamase inhibitor, does not potentiate the activity of carbapenems against bacteria harboring metallo-β-lactamases (MBLs) such as NDM.[1][2] This guide will elucidate the mechanistic basis for this inactivity and present a comparative overview of alternative therapeutic agents with proven efficacy against these challenging multidrug-resistant pathogens.

Understanding the Inactivity of this compound Against NDM-Producing Bacteria

This compound is a potent inhibitor of Ambler class A, C, and D serine-β-lactamases.[2][3][4] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of these enzymes, effectively inactivating them. However, NDM belongs to the Ambler class B β-lactamases, which are metallo-β-lactamases. These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics. The catalytic mechanism of MBLs is fundamentally different from that of serine-β-lactamases and does not involve a serine nucleophile. Consequently, diazabicyclooctane inhibitors like this compound are unable to bind to and inhibit NDM.

cluster_0 This compound Mechanism of Action cluster_1 NDM Mechanism of Action WCK4234 This compound (Diazabicyclooctane) SBL Serine β-Lactamase (e.g., KPC, OXA-48) WCK4234->SBL Binds to active site NDM NDM-1 (Metallo-β-Lactamase) WCK4234->NDM No Interaction AcylEnzyme Stable Acyl-Enzyme Complex SBL->AcylEnzyme Forms covalent bond Inhibition Inhibition of β-Lactamase Activity AcylEnzyme->Inhibition Hydrolysis Hydrolysis of β-Lactam Ring NDM->Hydrolysis Zinc Zinc Ions (Zn2+) Zinc->NDM Cofactors in active site Carbapenem Carbapenem Antibiotic Carbapenem->NDM Substrate binding Inactivation Antibiotic Inactivation Hydrolysis->Inactivation start Start: Isolate NDM-producing bacterium culture Subculture for purity and viability start->culture suspension Prepare bacterial suspension in saline or broth culture->suspension mcfarland Adjust turbidity to 0.5 McFarland standard suspension->mcfarland inoculate Inoculate microtiter plates with bacterial suspension mcfarland->inoculate bmd Broth Microdilution (BMD) prepare_bmd Prepare serial dilutions of antibiotics in Mueller-Hinton Broth bmd->prepare_bmd bde Broth Disk Elution (BDE) (for ATM/AVI) prepare_bde Elute CAZ/AVI disk in broth, then prepare ATM dilutions bde->prepare_bde prepare_bmd->inoculate prepare_bde->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret results using CLSI/EUCAST breakpoints read_mic->interpret end End: Susceptibility Profile interpret->end

References

WCK-4234: A Comparative Analysis of Cross-Resistance in Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The development of novel β-lactamase inhibitors offers a promising strategy to restore the efficacy of existing β-lactam antibiotics. This guide provides a comparative analysis of WCK-4234, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, focusing on its performance against resistant strains and its cross-resistance profile with other antibiotics.

Overview of this compound

This compound is a potent inhibitor of Ambler Class A, C, and, most notably, Class D (OXA-type) serine β-lactamases.[1][2] It is developed in combination with carbapenems, such as meropenem (B701), to combat infections caused by highly resistant Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][3][4] A key feature of this compound is its robust activity against OXA-type carbapenemases, which are often poorly inhibited by other approved DBOs like avibactam (B1665839) and relebactam (B560040).[1][5]

Comparative In Vitro Activity

The following tables summarize the in vitro activity of carbapenems in combination with this compound against a range of resistant Gram-negative isolates. The data, derived from multiple studies, highlights the potentiation effect of this compound in overcoming various resistance mechanisms.

Table 1: Activity of Imipenem-WCK-4234 against Carbapenem-Resistant Enterobacteriaceae

Resistance MechanismOrganism(s)Imipenem (B608078) MIC (mg/L)Imipenem + this compound (4 mg/L) MIC (mg/L)Imipenem + this compound (8 mg/L) MIC (mg/L)
KPCKlebsiella pneumoniae, E. coli16 - >128≤0.5 - 4≤0.5 - 2
OXA-48-like (OXA-48, OXA-181)Klebsiella pneumoniae, E. coli8 - 128≤0.5 - 2≤0.5 - 2
AmpC + Porin LossEnterobacter cloacae, Citrobacter freundii16 - 641 - 40.5 - 2
ESBL + Porin LossKlebsiella pneumoniae, E. coli4 - 320.5 - 20.25 - 1
Metallo-β-lactamase (MBL)Klebsiella pneumoniae, E. coli>128>128>128

Data synthesized from multiple sources.[3][4][6][7]

Table 2: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Acinetobacter baumannii

Resistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (4 mg/L) MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
OXA-2364 - >2561 - 80.5 - 4
OXA-24/40-like32 - 1284 - 162 - 8
OXA-51 (hyperproduced)16 - 642 - 81 - 4
OXA-5864 - 12832 - 12816 - 64

Data synthesized from multiple sources.[1]

Table 3: Activity of Meropenem-WCK-4234 against Carbapenem-Resistant Pseudomonas aeruginosa

Resistance MechanismMeropenem MIC (mg/L)Meropenem + this compound (8 mg/L) MIC (mg/L)
AmpC (hyperproduced)16 - 642 - 8
Efflux + Porin Loss8 - 324 - 16

Data synthesized from multiple sources.[1]

Cross-Resistance Profile

A significant advantage of this compound is its ability to overcome resistance mechanisms that confer cross-resistance to other β-lactamase inhibitors.

  • Against OXA-producing organisms: this compound demonstrates superior activity in combination with carbapenems against A. baumannii and Enterobacteriaceae producing OXA-type carbapenemases, a key area of unmet medical need where inhibitors like avibactam and relebactam have limited utility.[1][5] For instance, this compound effectively restores the activity of imipenem and meropenem against isolates producing OXA-23, OXA-48, and hyperproduced OXA-51.[3][4]

  • Against KPC-producing organisms: Similar to other DBOs, this compound is a potent inhibitor of KPC enzymes, reducing carbapenem (B1253116) MICs to susceptible levels.[3][4]

  • Lack of activity against MBLs: Consistent with other serine β-lactamase inhibitors, this compound does not inhibit metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[3][4][5] Therefore, cross-resistance is observed with carbapenem-MBL producer combinations.

Experimental Protocols

The data presented in this guide is primarily based on in vitro susceptibility testing using the following methodology.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution (CLSI Guidelines)

  • Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved.

  • Incorporation of Antibiotics: After cooling the agar to 45-50°C, serial twofold dilutions of the carbapenem (imipenem or meropenem) are added. For test plates, a fixed concentration of this compound (typically 4 mg/L or 8 mg/L) is also incorporated.[3][4][7] Control plates with the carbapenem alone are also prepared.

  • Bacterial Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to deliver the standardized bacterial suspensions onto the surface of the agar plates.

  • Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

Caption: this compound inhibits β-lactamases, protecting carbapenems from degradation.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_media Prepare Mueller-Hinton Agar Plates start->prep_media add_antibiotics Add Serial Dilutions of Carbapenem +/- Fixed Concentration of this compound prep_media->add_antibiotics inoculate Inoculate Plates with Bacterial Suspension add_antibiotics->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Evaluating the Superiority of WCK-4234 Combinations Over Standard Therapies for Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of multidrug-resistant Gram-negative bacteria represent a critical global health challenge. In response, novel therapeutic strategies are in development, including new β-lactamase inhibitor combinations. This guide provides a comprehensive comparison of the preclinical performance of WCK-4234, a novel diazabicyclooctane β-lactamase inhibitor, in combination with carbapenems, against standard-of-care therapies for infections caused by multidrug-resistant Gram-negative pathogens.

Executive Summary

This compound is a potent inhibitor of Ambler Class A, C, and D β-lactamases. When combined with carbapenems such as imipenem (B608078) and meropenem (B701), it demonstrates significant in vitro activity against a broad spectrum of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. A key differentiator of this compound is its potent inhibition of OXA-type carbapenemases, which are a major mechanism of resistance in A. baumannii.

While direct head-to-head clinical comparisons with standard therapies are not yet publicly available, preclinical data suggests that this compound combinations have the potential to address key resistance mechanisms that can limit the efficacy of some existing β-lactam/β-lactamase inhibitor combinations. This guide will delve into the available data to provide a detailed comparison.

Mechanism of Action: Restoring Carbapenem (B1253116) Activity

Beta-lactam antibiotics, such as carbapenems, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. A primary mechanism of resistance to β-lactams is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.

This compound is a diazabicyclooctane (DBO) that acts as a potent, irreversible inhibitor of a wide range of serine β-lactamases, including:

  • Class A: KPC, ESBLs

  • Class C: AmpC

  • Class D: OXA-type carbapenemases (e.g., OXA-23, OXA-48, OXA-51)[1][2][3][4]

By binding to and inactivating these β-lactamases, this compound protects the partner carbapenem from degradation, allowing it to reach its PBP targets and exert its bactericidal activity.

cluster_outside Mechanism of Action of this compound Combinations Carbapenem Carbapenem (e.g., Meropenem) BetaLactamase β-Lactamase (e.g., KPC, OXA) Carbapenem->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding & Inhibition WCK4234 This compound WCK4234->BetaLactamase Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall

Mechanism of this compound in combination with a carbapenem.

In Vitro Activity: A Comparative Overview

The following tables summarize the in vitro activity of imipenem and meropenem in combination with this compound against key multidrug-resistant Gram-negative pathogens, alongside comparative data for standard-of-care β-lactam/β-lactamase inhibitor combinations. Data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).

Table 1: In Vitro Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

Organism/EnzymeImipenem/WCK-4234 (mg/L)Meropenem/WCK-4234 (mg/L)Ceftazidime/Avibactam (mg/L)Meropenem/Vaborbactam (mg/L)Imipenem/Relebactam (mg/L)
K. pneumoniae (KPC)≤2≤2411
Enterobacteriaceae (OXA-48-like)≤2≤24>328

Note: Data for this compound combinations is derived from studies where this compound was added at a fixed concentration of 4 or 8 mg/L.[1][2][3][4] Data for comparator agents is from various surveillance studies.

Table 2: In Vitro Activity against Pseudomonas aeruginosa

Resistance ProfileMeropenem/WCK-4234 (mg/L)Ceftolozane/Tazobactam (mg/L)Ceftazidime/Avibactam (mg/L)Imipenem/Relebactam (mg/L)
Multidrug-Resistant2-8284

Note: Data for this compound is limited to a small number of isolates in the cited study.[1][2] Data for comparator agents is from various surveillance studies.

Table 3: In Vitro Activity against Acinetobacter baumannii

Resistance Profile / EnzymeImipenem/WCK-4234 (mg/L)Meropenem/WCK-4234 (mg/L)Ceftazidime/Avibactam (mg/L)
Carbapenem-Resistant (OXA-23)≤2≤2>256

Note: Data for this compound combinations shows potentiation against OXA-producing A. baumannii.[1][2][3][4] Ceftazidime/avibactam has limited activity against this pathogen.

Experimental Protocols

The in vitro data presented in this guide were primarily generated using the following standard microbiological methods:

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar (B569324) dilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media: Cation-adjusted Mueller-Hinton broth or agar.

  • Inoculum: Bacterial suspension standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: 16-20 hours at 35°C in ambient air.

  • Endpoint: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For β-lactamase inhibitor combinations, the inhibitor is often tested at a fixed concentration.

Workflow for MIC Determination cluster_workflow Antimicrobial Susceptibility Testing Workflow start Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antimicrobial Agents in Microtiter Plates prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

General workflow for determining Minimum Inhibitory Concentration (MIC).

Animal Model Data

Preclinical evaluation in animal models is crucial for understanding the in vivo efficacy of new antimicrobial agents. The combination of meropenem and this compound has been shown to be effective in murine models of infection with carbapenem-hydrolyzing OXA-possessing A. baumannii. While direct comparative data with standard therapies in the same animal models is limited in publicly available literature, these studies provide proof-of-concept for the potential of this compound combinations.

Clinical Development and Safety Profile

As of the latest available information, detailed results from Phase II or Phase III clinical trials of this compound combinations, including clinical cure rates and a comprehensive adverse event profile, are not yet publicly available. Wockhardt, the developer of this compound, is actively developing other novel β-lactamase inhibitor combinations, such as Zidebactam/Cefepime (WCK 5222), which is in late-stage clinical development.[5][6][7][8][9] Information from these programs may provide insights into the potential clinical utility and safety of DBOs as a class.

The safety profiles of standard-of-care β-lactam/β-lactamase inhibitor combinations are well-characterized. Common adverse events include gastrointestinal disturbances (diarrhea, nausea), headache, and rash. More serious, but less common, adverse events can include hypersensitivity reactions and neurotoxicity.

Signaling Pathways: Inhibition of Bacterial Cell Wall Synthesis

The ultimate target of the carbapenem component of a this compound combination is the bacterial peptidoglycan synthesis pathway. This is not a signaling pathway in the traditional sense of a signal transduction cascade, but rather a critical biosynthetic pathway. The inhibition of this pathway by β-lactam antibiotics leads to cell wall defects and ultimately bacterial cell death.

The diagram below illustrates the key stages of peptidoglycan synthesis, highlighting the final transpeptidation step that is inhibited by β-lactam antibiotics like meropenem.

Bacterial Cell Wall Synthesis Pathway cluster_pathway Bacterial Peptidoglycan Synthesis Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_chain Growing Glycan Chain Lipid_II->Glycan_chain Transglycosylation (PBP) Cross_linked_PG Cross-linked Peptidoglycan Glycan_chain->Cross_linked_PG Transpeptidation (PBP) Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactam->Cross_linked_PG Inhibition

Simplified diagram of the bacterial peptidoglycan synthesis pathway.

Conclusion

Based on available preclinical data, this compound, in combination with a carbapenem, demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative pathogens. Its strong inhibition of Class D (OXA-type) carbapenemases suggests a potential advantage in treating infections caused by carbapenem-resistant Acinetobacter baumannii.

However, a definitive evaluation of the superiority of this compound combinations over standard therapies awaits the publication of robust, head-to-head comparative preclinical studies and, most importantly, data from well-controlled clinical trials. The lack of publicly available clinical data for this compound combinations is a significant limitation in making a conclusive assessment at this time. Researchers and drug development professionals should continue to monitor for emerging data from the clinical development of this compound and other novel β-lactamase inhibitors to inform future therapeutic strategies against multidrug-resistant Gram-negative infections.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for WCK-4234

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibiotic innovation, the proper handling and disposal of novel compounds like WCK-4234 are paramount for laboratory safety and environmental protection. As a novel diazabicyclooctane (DBO) beta-lactamase inhibitor, this compound requires specific procedures to ensure its complete inactivation before entering waste streams. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

While a specific Safety Data Sheet (SDS) for the developmental compound this compound is not yet publicly available, its classification as a diazabicyclooctane beta-lactamase inhibitor allows for the adoption of established disposal protocols for this class of molecules. The following procedures are based on best practices for the safe handling and disposal of beta-lactam antibiotics and related compounds.

Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This includes:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from splashes.

  • Lab Coat: To protect clothing and skin from contamination.

In the event of a spill, the area should be immediately contained and decontaminated. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for proper disposal.

Chemical Inactivation: The Primary Disposal Step

The core principle for the safe disposal of this compound and other beta-lactamase inhibitors is chemical inactivation through hydrolysis. This process breaks the labile beta-lactam ring (or in the case of DBOs, the strained ring structure), rendering the compound inactive. The recommended method for this is alkaline hydrolysis.

A study on the degradation of various beta-lactam antibiotics demonstrated the effectiveness of a 1 M sodium hydroxide (B78521) (NaOH) solution for their quantitative hydrolysis.[1][2] This method is considered fast, robust, and cost-effective for inactivating beta-lactam residues.[1][2] While specific data for this compound is not available, this procedure provides a reliable starting point for its inactivation.

The following table summarizes the recommended conditions for chemical inactivation based on available data for other beta-lactam antibiotics.

ParameterRecommended Value/ProcedureSource
Inactivating Agent 1 M Sodium Hydroxide (NaOH) Solution[1][2]
Procedure Add an equal volume of 1 M NaOH to the this compound solution.[1]
Reaction Time Stir the mixture at ambient temperature. While some beta-lactams are inactivated within 20 minutes, a more robust approach for a novel compound is to allow for a longer reaction time (e.g., overnight) to ensure complete degradation. For more stable compounds like cefuroxime, a reaction time of up to 240 minutes was required.[2][1][2]
Verification For critical applications or large quantities, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete degradation of the active compound.

It is important to note that while sodium hydroxide is effective, another study has mentioned the use of a 1% hydroxylamine (B1172632) aqueous solution for the degradation of beta-lactam structures under mild conditions.[3][4] However, sodium hydroxide is often preferred due to its lower toxicity and environmental impact compared to hydroxylamine.[3]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound from initial handling to final waste deposition.

WCK4234_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_neutralization Neutralization & Verification cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Prepare 1 M NaOH Solution A->B H Dispose of Contaminated Solids (e.g., gloves, absorbent) in Designated Chemical Waste A->H Contaminated Solids C Add Equal Volume of 1 M NaOH to this compound Waste B->C D Stir Mixture at Ambient Temperature (Overnight Recommended) C->D E Neutralize Solution with Acid (e.g., HCl) to pH ~7 D->E F Optional: Verify Degradation (e.g., via HPLC) E->F For Critical Applications G Dispose of Neutralized Solution Down the Drain with Copious Amounts of Water E->G

This compound Disposal Workflow

Disposal of Contaminated Solids

All solid materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be considered chemical waste. These items should be collected in a clearly labeled, sealed waste container and disposed of according to your institution's hazardous waste management guidelines.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and upholding the highest standards of laboratory safety.

References

Safeguarding Innovation: A Comprehensive Guide to Handling WCK-4234

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling and disposal of WCK-4234, a novel investigational antibiotic. As a potent compound under research, adherence to stringent safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide offers procedural, step-by-step information to address key operational questions, establishing a foundation of trust and safety in your laboratory.

Immediate Safety and Handling Protocols

Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach based on handling potent, novel pharmaceutical compounds is required. A thorough risk assessment should be conducted by the institution's Environmental Health and Safety (EHS) department before commencing any work.[1][2][3][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandardRationale
Body Protection Disposable, fluid-resistant gown or "bunny suit" coverallsDuPont™ Tyvek® or equivalentProvides head-to-toe protection against splashes and particulate contamination.[6][7]
Hand Protection Double-gloving with nitrile glovesASTM D6319 or equivalentReduces the risk of contamination in case of a breach in the outer glove.
Respiratory Protection N95 respirator or a Powered Air-Purifying Respirator (PAPR) for highly potent compounds.[6][8]NIOSH-approvedProtects against inhalation of aerosols or fine powders, especially during weighing and reconstitution.[9] Surgical masks are inadequate.[6]
Eye Protection Chemical splash goggles or a face shield worn over safety glassesANSI Z87.1Protects eyes from splashes and aerosols.[6] Eyeglasses alone do not offer sufficient protection.[6]
Foot Protection Disposable shoe covers worn over closed-toe shoesSlip-resistantPrevents the spread of contamination outside the laboratory.[6]
Engineering Controls
  • Chemical Fume Hood or Biological Safety Cabinet: All manipulations of this compound, especially handling of powders and preparation of solutions, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to contain aerosols and particulates.[10]

  • Ventilation: The laboratory should have a directional airflow system, moving from "clean" to "contaminated" areas.[10]

Operational Plan: Step-by-Step Guidance

A systematic workflow is essential for the safe handling of this compound.

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure all necessary PPE is available and personnel are trained in its proper use.[11]

    • Prepare all necessary equipment and reagents before bringing this compound into the handling area.

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

  • Handling and Experimentation:

    • Don all required PPE before entering the designated handling area.

    • Conduct all work with this compound within the containment of a chemical fume hood or biological safety cabinet.

    • For handling solid this compound, use techniques that minimize dust generation.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and hazard information.

  • Decontamination:

    • After completing the experimental work, decontaminate all surfaces and equipment with an appropriate disinfectant or cleaning agent. The choice of decontaminant should be based on the chemical properties of this compound and approved by the EHS department.

    • Wipe down the exterior of all primary containers before removing them from the containment area.

  • Doffing PPE:

    • Remove PPE in a designated area, following a specific doffing procedure to avoid self-contamination. Generally, remove shoe covers, then the outer pair of gloves, followed by the gown, face shield/goggles, respirator, and finally the inner pair of gloves.

    • Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of investigational drugs is critical to protect human health and the environment.[12] All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • All contaminated solid waste, including unused this compound, disposable PPE, and lab supplies (e.g., pipette tips, tubes), must be collected in a designated, labeled hazardous waste container.[11]

    • The container should be compatible with the chemical properties of this compound and clearly labeled as "Hazardous Waste" with the full chemical name.[11]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Waste Disposal Procedure:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).[11]

    • Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with institutional, local, and federal regulations.[11][13]

    • Investigational drugs are typically disposed of via incineration at a permitted facility.[11][14]

Experimental Workflow for Safe Handling and Disposal of this compound

WCK4234_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation Phase cluster_decon Decontamination & Doffing Phase cluster_disposal Disposal Phase prep_area Designate Handling Area ppe_check Verify PPE Availability & Training prep_area->ppe_check equip_prep Prepare Equipment & Reagents ppe_check->equip_prep hood_check Certify Fume Hood/BSC equip_prep->hood_check don_ppe Don PPE hood_check->don_ppe containment Work in Fume Hood/BSC don_ppe->containment manipulation Handle this compound containment->manipulation labeling Label All Containers manipulation->labeling decontaminate Decontaminate Surfaces & Equipment labeling->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe waste_ppe Dispose of PPE as Hazardous Waste doff_ppe->waste_ppe hand_wash Wash Hands Thoroughly waste_ppe->hand_wash collect_waste Collect Solid & Liquid Hazardous Waste hand_wash->collect_waste label_waste Label Waste Containers collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange for Licensed Disposal (Incineration) store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for the development of novel therapeutics like this compound, ensuring the well-being of their scientific staff while advancing critical research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.